RAF265 exerts its effects through two primary mechanisms as shown in the table below.
| Mechanism | Target Kinases | Key Biological Consequences |
|---|---|---|
| Inhibition of MAPK Signaling Pathway | B-Raf (wild-type and V600E mutant), C-Raf [1] [2] [3] | Reduces proliferation & induces apoptosis in tumor cells [4] [2] [5] |
| Anti-angiogenic Activity | VEGFR-2 [4] [2] [3] | Disrupts formation of new tumor blood vessels [4] |
The following diagram illustrates how this compound simultaneously targets the MAPK pathway in tumor cells and VEGFR2 on endothelial cells to achieve its anti-tumor effects.
The potency of this compound against its primary targets has been quantified in various biochemical and cellular assays.
| Target Kinase | IC₅₀ / EC₅₀ | Assay Type |
|---|---|---|
| B-Raf V600E | 0.5 nM [1] | Biochemical |
| B-Raf V600E | 3 nM [2] | Biochemical |
| Wild-Type B-Raf | 70 nM [1] | Biochemical |
| C-Raf | 19 nM [1] | Biochemical |
| VEGFR2 | 30 nM (EC₅₀) [2] | Cell-free |
| Cell Line / Model | Assay Readout | IC₅₀ / Result |
|---|---|---|
| SK-MEL-28 (Melanoma) | Cell Proliferation | 0.16 µM [2] |
| SK-MEL-28 (Melanoma) | pERK Inhibition | 0.14 µM [1] [2] |
| A375 (Melanoma) | pERK Inhibition | 0.04 µM [2] |
| A375M Xenograft (Mouse) | Tumor Regression | 100 mg/kg, po, q2d [2] |
| Patient-derived Xenografts | Tumor Growth Reduction >50% | 7 of 17 models (41%) [5] |
The anti-tumor efficacy and mechanisms of this compound have been validated through multiple preclinical experimental models.
| Disease Model | Key Findings | Reference |
|---|---|---|
| Melanoma (Patient-Derived Xenograft) | 41% of tumors (7/17) showed >50% growth inhibition; response in both BRAF mutant and wild-type tumors, associated with reduced pMEK and proliferation (Ki-67) [5]. | [5] |
| Colorectal Cancer (CRC) *In Vivo* | This compound (0.2 mg/kg, IP twice weekly) reduced subcutaneous tumor weight by ~50% in HT29 and HCT116 xenografts; demonstrated anti-angiogenic effect (reduced CD31) [6]. | [6] |
| Targeting Cancer Stem Cells (CSCs) | In 5FU-resistant CRC, combination of this compound and 5FU reduced CD26+ CSC population and self-renewal; this compound alone showed efficacy against 5FU-resistant cells [6]. | [6] |
This method is commonly used to assess the in vivo anti-tumor activity of compounds like this compound [6].
This compound advanced to a Phase I/II clinical trial for patients with locally advanced or metastatic melanoma [7] [8]. The Phase II portion of the trial was later cancelled [7] [8], and the drug remains an investigational compound.
RAF265 is an orally bioavailable, small-molecule, multi-kinase inhibitor investigated for its anti-tumor and potential antiviral effects. Its core mechanism involves a dual-targeting approach [1] [2] [3].
Diagram illustrating the multi-target mechanism of action of this compound, highlighting its dual anti-cancer and potential antiviral effects.
The table below summarizes key quantitative findings on this compound's activity from various preclinical models.
| Model System | Assay Type | Key Findings | Citation |
|---|---|---|---|
| Colorectal Cancer (CRC) Cells (HT29, HCT116) | Anti-proliferation (MTT assay) | IC~50~: ~1.8-2.1 µM | [1] |
| Apoptosis (Annexin V assay) | ↑ apoptotic cells from 10.5% to 35.1% (HT29) and 20.1% to 42.2% (HCT116) with 15 µM this compound | [1] | |
| CRC Xenograft Model (Mouse) | Anti-tumor activity | 53.8% and 50.4% reduction in tumor weight (HT29, HCT116) after 16 weeks | [1] |
| Melanoma Cell Lines (A375, Malme-3M, etc.) | Anti-proliferation / pERK inhibition | IC~50~: 0.04 - 0.16 µM (in mutant B-RAF V600E cells) | [3] |
| Patient-derived Melanoma (Orthotopic mouse models) | Tumor growth reduction | 41% (7/17) of tumors showed >50% reduction in growth; effective in both BRAF mutant and wild-type tumors | [4] [5] |
| Porcine Epidemic Diarrhea Virus (PEDV) In vitro (Vero cells) | Viral entry inhibition (pseudotyped particles) | EC~50~: 79.1 nM | [6] |
While the search results provide detailed outcomes, the described experimental protocols are summarized at a high level.
In Vitro Anti-Tumor Activity:
In Vivo Anti-Tumor Efficacy:
In Vitro Antiviral Activity:
The table below summarizes the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound established in the phase I dose-escalation study [1] [2].
| Parameter | Finding/Value |
|---|---|
| Recommended Phase II Dose (RP2D) | 48 mg once daily [1] [2] |
| Serum Half-Life (T₁/₂) | Approximately 200 hours [1] [2] |
| Administration | Oral [1] [2] |
| Primary Clearance Pathway | Not specified in the available results |
| Key Metabolites | Not specified in the available results |
| Key Drug-Drug Interactions | Not specified in the available results |
| Biomarker Modulation (PD) | • Dose-dependent inhibition of p-ERK in tumor tissue • Significant temporal increase in Placental Growth Factor (PlGF) • Significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) [1] [2] |
Here are the detailed methodologies for the key experiments cited in the clinical trial.
The study employed multiple techniques to evaluate the biological effects of this compound, as illustrated in the workflow below:
This compound is a small molecule kinase inhibitor with a dual mechanism. It is classified as a Type II, inactive-conformation inhibitor that binds to the RAF kinase domain [3]. Its primary targets and the affected signaling pathways are illustrated below:
As shown, this compound simultaneously inhibits two key processes in cancer:
Table 1: Key Biochemical Targets of RAF265 Data sourced from scientific literature [1]
| Target Kinase | IC₅₀ (μM) | Significance in Cancer |
|---|---|---|
| B-RAF (V600E mutant) | 0.0005 | Key driver mutation in ~50% of melanomas; promotes constitutive MAPK pathway activation. |
| C-RAF | 0.019 | Another RAF family member often involved in signaling alongside B-RAF. |
| VEGFR2 | Data in mix | Mediates angiogenesis (formation of new blood vessels to supply tumors). |
| PDGFRβ | Data in mix | Implicated in cell proliferation and tumor stroma interaction. |
| c-KIT | Data in mix | A receptor tyrosine kinase involved in certain cancers. |
Table 2: Cellular Activity in Melanoma Models Data from PMC (2015) [1]
| Cell Line / Assay | IC₅₀ (μM) | Description |
|---|---|---|
| pERK SKMEL-28 | 0.14 | Measures inhibition of ERK phosphorylation (pathway suppression) in a B-RAF(V600E) mutant melanoma cell line. |
| SKMEL-28 Proliferation | 0.16 | Measures inhibition of cell growth in a B-RAF(V600E) mutant melanoma cell line. |
This compound is characterized as a Type II kinase inhibitor [1]. It binds to the target kinase in an "inactive-like" conformation, where a specific loop (the DFG loop) is in the "out" position. This mechanism is distinct from Type I inhibitors that target the active form of the kinase.
The diagram below illustrates the primary mechanism of action of this compound and its functional consequences.
This compound has demonstrated activity beyond isolated enzyme assays in various disease models.
Human Melanoma Tumors A 2012 study implanted advanced human melanoma tumors into mice to evaluate this compound. The study found that 41% (7 of 17) of the tumor implants responded to this compound treatment with more than a 50% reduction in tumor growth. Interestingly, most responders were BRAF wild-type tumors, suggesting its activity is not limited to mutant BRAF models. Response was associated with reduced cell proliferation and induction of apoptosis [2].
Colorectal Cancer (CRC) and Cancer Stem Cells (CSCs) A 2015 study showed that this compound inhibits proliferation and induces apoptosis in colorectal cancer cell lines. A key finding was that this compound could target CD26+ cancer stem cells (CSCs), a subpopulation responsible for metastasis and chemoresistance. The study demonstrated that combining this compound with the chemotherapy 5FU reduced the enrichment of these CSCs and showed anti-tumor and anti-metastatic effects in an orthotopic CRC model [3].
Antiviral Activity against Coronaviruses A 2022 study reported that this compound has potent antiviral effects against Porcine Epidemic Diarrhea Virus (PEDV), an alphacoronavirus. The proposed dual mechanism involves:
The following methodologies are central to the studies cited in this guide.
1. Biochemical Kinase Inhibition Assay [1]
2. Cellular pERK Inhibition Assay [1]
3. In Vivo Tumor Efficacy Study [2] [3]
4. Pseudotyped Viral Particle Entry Assay [4]
This compound represents a first-generation, multi-targeted RAF inhibitor with a unique profile. Its progression to clinical trials for melanoma validates its potency, though its development appears to have halted. Its dual mechanism of action—targeting both the oncogenic MAPK pathway and angiogenesis—makes it a historically significant compound. Furthermore, its recently discovered antiviral activity highlights the potential for repurposing kinase inhibitors and opens a new avenue of research.
RAF265 is a potent ATP-competitive inhibitor that targets key oncogenic drivers through a dual mechanism [1] [2].
| Target | Reported IC₅₀/EC₅₀ (nM) | Description |
|---|---|---|
| B-Raf V600E | 0.5 nM (IC₅₀) [2] | Potent inhibition of mutant BRAF kinase activity |
| B-Raf (wild-type) | 70 nM (IC₅₀) [2] | Inhibition of wild-type BRAF |
| C-Raf | 19 nM (IC₅₀) [2] | Inhibition of CRAF (RAF1) |
| VEGFR2 | 30 nM (EC₅₀) [1] | Potent inhibition of VEGFR2 phosphorylation; anti-angiogenic effect |
This compound inhibits its targets by binding to the kinase in an inactive conformation (DFG-out), which leads to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis [1] [2]. This dual action simultaneously targets both the tumor cells and their blood supply.
The antitumor activity of this compound has been demonstrated across various cell lines and xenograft models, as summarized below.
| Cell Line / Model | Genetic Background | Assay Type | Reported IC₅₀ |
|---|---|---|---|
| SK-MEL-28 | B-Raf V600E | Cell Proliferation | 0.14 - 0.16 µM [1] |
| A375 | B-Raf V600E | Cell Proliferation | 0.04 µM [1] |
| A375 | B-Raf V600E | pERK Inhibition (Functional) | 0.04 µM [1] |
| HT29 | B-Raf V600E | Cell Proliferation | IC₂₀: 1-3 µM; IC₅₀: 5-10 µM [1] |
| HCT116 | KRAS mut, PIK3CA mut | Cell Proliferation | IC₂₀: 1 µM [3] [4] |
| A375M Xenograft | B-Raf V600E | In vivo Tumor Regression | Effective at 10-100 mg/kg, orally, every 2 days [1] |
For reliable reproduction of experiments, below are summaries of standard methodologies used in this compound research.
This protocol is used to determine the effect of this compound on cell viability [3] [4].
This protocol evaluates the antitumor activity of this compound in mouse models [3] [4].
This compound primarily inhibits the MAPK signaling pathway and possesses distinct pharmaceutical characteristics.
This compound inhibits key nodes in the MAPK pathway and angiogenesis [1] [5].
As of the latest available information, this compound remains an investigational drug that has reached Phase 2 clinical trials for metastatic melanoma [1] [7]. It is for research use only and is not an approved therapy.
RAF265 is an orally available small molecule kinase inhibitor with a unique dual-targeting profile, acting as a potent inhibitor of both mutant and wild-type BRAF, CRAF, and vascular endothelial growth factor receptor 2 (VEGFR-2). This novel mechanism positioned it as a promising therapeutic candidate for advanced melanoma, particularly given that approximately 50% of melanomas harbor activating BRAF mutations. The drug was developed to address the critical need for effective treatments in metastatic melanoma, which at the time of the drug's initial development (circa 2006) had a poor 5-year survival rate of less than 10% and median survival of only 6-9 months. [1]
The compound advanced to clinical testing with a first-in-human Phase I trial (NCT00304525) that began in April 2006. This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), safety profile, pharmacokinetics, and pharmacodynamics of this compound in patients with locally advanced or metastatic melanoma. The Phase II portion of the study was ultimately cancelled in December 2011, limiting the clinical development of the compound. This compound exhibits an exceptionally long serum half-life of approximately 200 hours, which informed its dosing schedule in clinical trials. The established maximum tolerated dose was 48 mg administered once daily continuously. [1] [2]
Table: this compound Basic Drug Profile
| Characteristic | Details |
|---|---|
| Molecular Targets | BRAF (mutant & wild-type), CRAF, VEGFR-2 |
| Administration | Oral |
| Half-life | ~200 hours |
| Maximum Tolerated Dose | 48 mg once daily |
| Development Stage | Phase I completed (Phase II cancelled) |
| Primary Indication | Locally advanced or metastatic melanoma |
This compound employs a dual therapeutic strategy by simultaneously targeting two critical pathways in cancer progression: the MAPK signaling pathway (via RAF inhibition) and angiogenesis (via VEGFR-2 inhibition). This approach was designed to address both tumor cell proliferation and the tumor microenvironment's support system. The Ras/Raf/MEK/ERK pathway plays a prominent role in controlling several key cellular functions including growth, proliferation, and survival. B-Raf is a key member of this pathway and is frequently mutated in melanoma, resulting in constitutive activation of the MAPK pathway. This compound's mechanism represents an evolution from earlier RAF inhibitors like sorafenib, which demonstrated limited efficacy in melanoma despite targeting similar pathways. [1] [2]
This compound functions as a pan-RAF inhibitor, effectively targeting both mutant and wild-type BRAF as well as CRAF. In BRAF-mutant melanomas, this compound potently inhibits the hyperactive MAPK signaling pathway by binding to the RAF kinase domain, thereby reducing downstream MEK and ERK phosphorylation. This inhibition leads to cell cycle arrest and apoptosis in tumor cells dependent on oncogenic BRAF signaling. Importantly, this compound demonstrates activity in both BRAF-mutant and BRAF wild-type melanoma models, albeit through potentially different mechanisms. In BRAF wild-type settings, the drug's activity may be attributed to its anti-angiogenic effects or inhibition of CRAF-dependent signaling. Preclinical studies demonstrated that this compound inhibits p-ERK in a dose-dependent manner, confirming its target engagement in tumor tissue. [1] [3]
Through its potent inhibition of VEGFR-2, this compound disrupts the VEGF signaling pathway that is critical for tumor angiogenesis. This anti-angiogenic effect compromises the tumor's blood supply, potentially limiting tumor growth and metastatic dissemination. Pharmacodynamic analyses from clinical trials demonstrated that this compound treatment led to a significant temporal decrease in soluble VEGFR-2 (sVEGFR-2) levels across all dose levels, confirming engagement with the intended vascular target. Additionally, researchers observed a consistent increase in placental growth factor (PIGF) levels, which is a recognized biomarker of VEGF pathway inhibition and reflects compensatory mechanisms in response to anti-angiogenic therapy. [1]
In the Phase I clinical trial involving 77 patients with locally advanced or metastatic melanoma, this compound demonstrated objective tumor responses in both BRAF-mutant and BRAF wild-type populations. Among 66 evaluable patients, eight (12.1%) achieved an objective response, consisting of seven partial responses and one complete response. This response rate is notable given the inclusion of BRAF wild-type patients who typically do not respond to selective BRAF inhibitors like vemurafenib. Additionally, metabolic response assessment using FDG-PET imaging revealed that 12 of 58 (20.7%) evaluable patients achieved a partial metabolic response, indicating significant reduction in tumor metabolic activity. These findings established proof-of-concept for this compound's clinical activity, though with more modest efficacy compared to subsequent BRAF-specific inhibitors. [1]
The safety profile of this compound was characterized by predictable, mechanism-based toxicities. Among 77 treated patients, the most common treatment-related adverse effects included fatigue (52%), diarrhea (34%), weight loss (31%), and vitreous floaters (27%). These toxicities were generally manageable with appropriate supportive care and dose modifications. The determination of the maximum tolerated dose at 48 mg once daily was based on the occurrence of dose-limiting toxicities at higher doses, though the specific DLTs were not detailed in the available literature. The safety assessments included comprehensive monitoring of hematology, blood chemistry, urine analyses, vital signs, physical condition, body weight, performance status, and cardiac function (ECG/ECHO). [1]
Table: Clinical Efficacy Data from Phase I Trial
| Efficacy Parameter | Results | Patient Population |
|---|---|---|
| Objective Response Rate (RECIST) | 8/66 (12.1%) | Evaluable patients with measurable disease |
| Complete Response | 1/66 (1.5%) | Evaluable patients with measurable disease |
| Partial Response | 7/66 (10.6%) | Evaluable patients with measurable disease |
| Metabolic Response (FDG-PET) | 12/58 (20.7%) | Evaluable patients with baseline and on-treatment PET |
| Response in BRAF Mutant | Reported | Specific rates not provided |
| Response in BRAF Wild-Type | Reported | Specific rates not provided |
This compound exhibits favorable pharmacokinetic properties with linear exposure and an exceptionally long half-life that supports once-daily dosing. The drug's terminal half-life of approximately 200 hours (∼8 days) is unusually long for small molecule kinase inhibitors, suggesting potential for sustained target coverage even with occasional missed doses. Pharmacokinetic analyses demonstrated dose-proportional increases in exposure parameters (C~max~ and AUC), with the maximum tolerated dose of 48 mg providing sufficient drug levels to inhibit both RAF and VEGFR-2 targets based on preclinical models. The long half-life also necessitated careful consideration of dosing schedules, particularly during dose escalation, to properly assess toxicity and efficacy. [1]
Resistance to this compound can occur through on-target mutations that affect drug binding or RAF dimerization. Random mutagenesis screens have identified specific point mutations in CRAF that confer resistance to this compound and other RAF inhibitors like PLX-4720. These mutations primarily cluster in two distinct regions of the CRAF protein that impact dimerization interfaces critical for RAF function and inhibitor efficacy. The identification of these mutations prior to clinical resistance emergence demonstrates the utility of preclinical anticipation of resistance mechanisms. Additionally, resistance mutations have been identified in downstream components of the MAPK pathway, including ERK1 and ERK2, which can reduce sensitivity to multiple RAF and MEK inhibitors. [4]
Off-target resistance mechanisms frequently involve activation of alternative signaling pathways that bypass RAF inhibition. Combinatorial drug screening studies revealed that intrinsic resistance to this compound in BRAF-mutant melanoma cell lines often involves Receptor Tyrosine Kinase (RTK) signaling, particularly through EGFR and other HER family members. Approximately 50% of treatment-naïve BRAF-mutant melanoma cell lines displayed synergistic benefit when this compound was combined with the RTK inhibitors lapatinib or masitinib, with the most resistant lines showing the greatest benefit. This suggests that adaptive RTK upregulation is a convergent resistance mechanism in many BRAF-mutant melanomas treated with RAF inhibitors. Importantly, the specific patterns of effective drug combinations varied between cell lines, indicating heterogeneous resistance mechanisms even among tumors with the same primary driver mutation (BRAFV600E). [3]
The Phase I trial of this compound employed an open-label, multicenter, nonrandomized, dose-escalation design with cohorts of patients receiving different dosing schedules. The study comprised two phases: a dose escalation phase guided by pharmacokinetics, pharmacodynamics, and safety; and an expansion phase at the MTD/RP2D. The cycle length was 28 days across all cohorts. Key assessments included:
Combinatorial drug screening to identify synergistic partners for this compound employed a systematic empirical approach using a library of 58 small molecule inhibitors targeting diverse signaling pathways. The protocol involved:
Clinical trial design and assessment schedule for this compound Phase I study [1]
Tumor metabolic response was evaluated using 18[F]-FDG-PET imaging according to a standardized protocol:
Interestingly, this compound has demonstrated potent antiviral activity against porcine epidemic diarrhea virus (PEDV) and related coronaviruses. In vitro studies showed that this compound reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge. The antiviral mechanism appears to involve dual inhibition of cellular translation machinery through effects on eIF4E phosphorylation and disruption of cytoskeletal arrangement, potentially impacting viral entry. This compound also exhibited inhibitory activity against SARS-CoV-2 and SARS-CoV pseudotyped viral particles, with entry inhibition observed at EC~50~ values of 79.1 nM. These findings suggest potential for repurposing this compound as a broad-spectrum antiviral agent, particularly given its established safety profile in humans. [5]
Based on the recognition that adaptive resistance to RAF inhibition often involves multiple parallel pathways, combination approaches with this compound have been explored preclinically. The heterogeneous patterns of synergistic drug combinations across different melanoma cell lines suggest that personalized combination therapies may be necessary for optimal efficacy. The most consistent synergistic interactions were observed with RTK inhibitors, particularly in cell lines with intrinsic resistance to BRAF inhibition. This supports a strategy of combining this compound with RTK inhibitors like lapatinib in selected patients, potentially identified through biomarker assessment. Additionally, the dual RAF/VEGFR2 inhibition profile of this compound provides inherent combination therapy benefits, simultaneously targeting tumor cell-intrinsic signaling and the tumor microenvironment. [3]
Comprehensive mechanism of action of this compound showing direct targets and biological outcomes [1] [5]
This compound represents an important milestone in the evolution of targeted cancer therapy, particularly as an early dual-mechanism RAF/VEGFR2 inhibitor with clinical activity in both BRAF-mutant and wild-type melanoma. While its clinical development was limited to Phase I testing, the compound provided valuable insights into the complexity of RAF biology and the challenges of targeting the MAPK pathway. The long half-life and manageable safety profile at therapeutic doses supported its potential as a viable therapeutic agent, though more selective BRAF inhibitors ultimately advanced further in clinical development for BRAF-mutant melanoma.
RAF265, originally developed as an anticancer agent, is a novel, orally active small-molecule kinase inhibitor that has demonstrated significant efficacy against multiple coronaviruses through a host-directed mechanism [1] [2]. Unlike direct-acting antivirals that target viral proteins, this compound employs a dual inhibitory strategy that disrupts critical host cellular processes essential for viral replication, making it less susceptible to viral mutation-driven resistance [1].
The compound functions through two primary, interconnected antiviral mechanisms:
This dual approach is particularly relevant for coronaviruses like PEDV, which lack their own translational apparatus and depend exclusively on the host's machinery to synthesize viral proteins and produce progeny virions [1] [2].
The following table summarizes key quantitative findings on the antiviral activity of this compound against various coronaviruses from in vitro studies.
| Virus Tested | Experimental System | Reported Efficacy (EC₅₀) | Viral Load Reduction |
|---|---|---|---|
| PEDV (Porcine Epidemic Diarrhea Virus) | PEDV S-glycoprotein pseudotyped particle (PEDV-pp) entry assay [1] [2] | 79.1 nM | 4 orders of magnitude [1] |
| SARS-CoV-2 | SARS-CoV-2 spike pseudotyped particle (SARS-CoV-2-pp) entry assay [1] [2] | Potent inhibitory activity reported (specific EC₅₀ not listed) | Not quantified in abstract |
| SARS-CoV | SARS-CoV spike pseudotyped particle (SARS-CoV-pp) entry assay [1] [2] | Potent inhibitory activity reported (specific EC₅₀ not listed) | Not quantified in abstract |
These findings demonstrate that this compound is not only effective against PEDV but also exhibits broad-spectrum inhibitory activity against other significant coronaviruses, suggesting its potential as a pan-coronavirus therapeutic [1].
The entry assay is a critical method for quantifying this compound's effect on the viral entry stage [1] [2].
To assess the overall impact on viral replication in cell culture:
The diagram below illustrates the proposed antiviral mechanisms of this compound and the key experimental workflows used to investigate them.
This diagram outlines this compound's dual mechanisms and the corresponding experimental methods for validation.
The high mutation rate of RNA viruses like coronaviruses makes targeting the virus itself challenging, as it can lead to rapid drug resistance [1]. Developing therapies that target host cellular machineries essential for viral infection is considered an advantageous strategy, as the host genome is more stable [1] [3]. This compound exemplifies this host-targeting antiviral (HTA) approach.
This compound had already undergone Phase 2 clinical trials for melanoma, providing a well-understood safety and pharmacokinetic profile [1] [4]. Repurposing such established drugs offers a more cost-effective and time-efficient path to antiviral therapy development compared to creating new chemical entities from scratch [1].
Other investigative strategies for coronavirus inhibition include:
Current research establishes this compound as a potent, broad-spectrum antiviral candidate with a unique dual mechanism of action. Its ability to inhibit the entry and replication of multiple coronaviruses, including PEDV, SARS-CoV, and SARS-CoV-2, in vitro highlights its significant potential.
The promising in vitro data is further supported by evidence that this compound protected piglets from a live virus challenge, indicating efficacy in an in vivo model [1]. The summarized experimental protocols provide a roadmap for researchers to validate and build upon these findings. Future work should focus on further elucidating the precise molecular interactions, optimizing dosing regimens, and evaluating clinical efficacy in target species, potentially paving the way for a new class of broad-spectrum antiviral therapeutics.
This compound is an orally bioavailable, small-molecule kinase inhibitor with a unique dual mechanism of action, targeting both mutant and wild-type BRAF/CRAF kinases and VEGFR2 [1] [2]. Its long serum half-life of approximately 200 hours supports continuous target inhibition with once-daily dosing [1].
The potency of this compound in preclinical and clinical settings is summarized in the following tables.
Table 1: Preclinical Efficacy in Osteoclastogenesis Assays This data is derived from in vitro studies using human peripheral blood mononuclear cells (PBMCs) [3].
| Process Inhibited | IC₅₀ Value | Key Molecular Effects |
|---|---|---|
| Osteoclast Differentiation | ~160 nM | Downregulation of c-Fos and NFATc1; Inhibition of ERK phosphorylation [3]. |
| Osteoclast Resorption | ~20 nM | Reduced expression of cathepsin K, MMP-9, aVb3 integrin, ATP6V1A (V-ATPase), and others [3]. |
Table 2: Clinical Trial Findings (Phase I in Metastatic Melanoma) This data comes from a phase I dose-escalation study involving 77 patients [1].
| Parameter | Result / Finding |
|---|---|
| Maximum Tolerated Dose (MTD) | 48 mg once daily |
| Most Common Treatment-Related Adverse Events | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [1]. |
| Objective Tumor Response (per RECIST 1.0) | 12.1% (8 of 66 evaluable patients; 7 partial responses, 1 complete response) [1]. |
| Response by BRAF Status | Observed in both BRAF-mutant and BRAF wild-type patients [1]. |
| Metabolic Response (FDG-PET) | 20.7% (12 of 58 evaluable patients had a partial metabolic response) [1]. |
The inhibitory effects of this compound on osteoclasts were established through a series of standard in vitro assays [3].
CTSK for cathepsin K, MMP9, ATP6V1A) [3].The preclinical data suggests this compound could be repurposed for skeletal disorders associated with excessive bone resorption [3]. Its dual inhibition of the RAF/MEK/ERK pathway and VEGFR2 positions it to simultaneously target osteoclast formation and the bone-destructive microenvironment.
However, the clinical development of this compound in melanoma, while demonstrating proof-of-concept for target modulation, was limited by its toxicity profile and the subsequent development of more selective BRAF inhibitors [1]. Research has also explored its potential in other cancers, such as medullary thyroid cancer, where it showed synergistic antitumour activity when combined with the PI3K inhibitor ZSTK474 [2].
The following diagrams, generated using Graphviz, illustrate the molecular mechanism and a typical experimental workflow for studying this compound.
Diagram 1: this compound dually inhibits the RAF/MEK/ERK signaling pathway and VEGFR2, impacting osteoclast formation and function.
Diagram 2: A standard experimental workflow for evaluating this compound's effect on osteoclast formation and function in vitro.
The table below summarizes key biochemical and cellular data for RAF265 from the literature, providing a reference for your experimental design.
| Assay Type | Target / Cell Line | Reported IC₅₀ / EC₅₀ | Citation |
|---|---|---|---|
| Biochemical Kinase Inhibition | B-RAFV600E | 0.5 nM | [1] |
| wt-B-RAF | 70 nM | [1] | |
| C-RAF | 19 nM | [1] | |
| VEGFR2 (Phosphorylation) | 30 nM | [2] | |
| Cell Proliferation | SKMEL-28 (Melanoma, B-RAFV600E) | 160 nM | [1] |
| HT29 (Colorectal Cancer) | 2.08 µM | [3] | |
| HCT116 (Colorectal Cancer) | 1.83 µM | [3] | |
| Target Modulation (pERK) | SKMEL-28 | 140 nM | [1] |
| Functional/Cellular | Osteoclast Formation (from PBMCs) | 160 nM | [4] |
| Osteoclast Resorption | 20 nM | [4] | |
| PEDV Pseudotyped Particle Entry (Huh7 cells) | 79.1 nM | [5] |
Here are detailed methodologies for key experiments involving this compound, as described in the research.
This protocol is used to determine the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines [3].
This protocol assesses the direct target engagement and inhibition of the RAF/MEK/ERK signaling pathway by this compound [3].
This repurposing protocol evaluates this compound's ability to inhibit the entry of coronaviruses like PEDV and SARS-CoV-2 [5].
The following diagrams illustrate this compound's mechanism of action and a general workflow for conducting in vitro experiments.
The Raf/MEK/ERK signaling pathway represents a critical molecular cascade in oncology research, governing fundamental cellular processes including proliferation, differentiation, and survival. Constitutive activation of this pathway is frequently observed in colorectal carcinoma (CRC) and other malignancies, often driven by mutations in upstream regulators or downstream effectors [1]. This compound is an orally bioavailable, ATP-competitive pan-Raf inhibitor that targets both mutant and wild-type BRAF, CRAF, and VEGFR-2 kinase, thereby exerting dual anti-tumor and anti-angiogenic effects [2]. This targeted therapeutic approach has demonstrated significant potential in preclinical models for suppressing tumor growth and metastasis, particularly in challenging clinical scenarios such as chemoresistant metastatic CRC [1].
The molecular mechanism of this compound centers on its ability to inhibit the Raf/MEK/ERK cascade at the RAF kinase level, subsequently reducing phosphorylation of downstream targets MEK and ERK. The extracellular signal-regulated kinase (ERK) pathway operates as a key component of the mitogen-activated protein kinase (MAPK) signaling network, activated by various extracellular stimuli including growth factors, hormones, and cellular stresses [3]. Upon activation, membrane receptors such as receptor tyrosine kinases (RTKs) recruit adaptor proteins and exchange factors that activate Ras, which in turn triggers the activation of Raf kinases (ARaf, BRaf, and Raf-1) at the MAP3K level [3]. These activated Raf kinases then phosphorylate MEK1/2 (MAPKK components), which subsequently activate ERK1/2 through dual phosphorylation on regulatory threonine and tyrosine residues [3]. ERK1/2 then translocates to the nucleus where it phosphorylates numerous transcription factors, ultimately driving the expression of genes involved in cell proliferation and survival [3].
Table 1: Key Components of the Raf/MEK/ERK Signaling Pathway Targeted by this compound
| Component | Function in Pathway | Role in Cancer | Effect of this compound Inhibition |
|---|---|---|---|
| BRAF | Serine/threonine kinase at MAP3K level | Frequently mutated in melanoma, CRC; causes constitutive pathway activation | Direct inhibition of kinase activity |
| CRAF | Serine/threonine kinase at MAP3K level | Alternative activation mechanism when BRAF mutated | Direct inhibition of kinase activity |
| MEK1/2 | Dual-specificity protein kinase at MAPKK level | Phosphorylates ERK1/2; downstream of RAF | Reduced phosphorylation |
| ERK1/2 | Terminal kinases in cascade | Regulates transcription factors; controls proliferation | Reduced phosphorylation and nuclear translocation |
| VEGFR-2 | Receptor tyrosine kinase | Promotes angiogenesis; supports tumor growth | Anti-angiogenic effect |
For investigating this compound efficacy, the human colorectal cancer cell lines HT29 and HCT116 have been extensively validated in preclinical studies [1]. These cell lines should be maintained in appropriate culture media (McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. It is critical to use low-passage cells (under passage 20) to maintain genetic stability and ensure reproducible results. For experimental treatments, cells should be seeded at optimal densities (e.g., 5×10⁴ cells/cm²) and allowed to adhere for 24 hours prior to drug exposure to ensure consistent baseline conditions [1].
This compound should be prepared as a 10 mM stock solution in dimethyl sulfoxide (DMSO) and stored at -20°C in single-use aliquots to prevent freeze-thaw degradation. For treatment experiments, prepare working concentrations by diluting the stock solution in serum-free media. Based on published studies, the IC₅₀ values for this compound are approximately 2.08 μM for HT29 cells and 1.83 μM for HCT116 cells after 72 hours of treatment [1]. A recommended concentration range for Western blot analysis is 0.1-15 μM, with optimal phosphorylation inhibition observed between 1-10 μM after 2 hours of treatment [1]. For combination studies with 5-fluorouracil (5FU), prepare a 100 mM stock solution in DMSO and use at clinically relevant concentrations (typically 10-100 μM). Always include appropriate vehicle controls (DMSO at equivalent concentrations) to account for solvent effects.
Proper experimental controls are essential for interpreting Western blot results accurately. Positive control lysates should include cells or tissues known to express the target proteins, while negative control lysates should utilize cells lacking the target proteins, such as validated knockout cell lines [4]. Essential controls for this compound mechanism studies should include:
For time-course experiments, treatment durations from 2 hours (for acute phosphorylation changes) to 72 hours (for apoptosis and proliferation effects) are recommended [1]. For dose-response studies, a minimum of six concentrations spanning 0.1-15 μM this compound should be included to establish comprehensive concentration-effect relationships.
Following this compound treatment, cells should be placed on ice and washed twice with ice-cold phosphate-buffered saline (PBS). Add appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) directly to the culture plates. Incubate on ice for 15-20 minutes with occasional agitation, then scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes. Clarify the lysates by centrifugation at 14,000×g for 15 minutes at 4°C. Transfer the supernatant to new tubes and perform protein quantification using a compatible assay (e.g., BCA or Bradford assay). Adjust all samples to the same concentration using lysis buffer, and add appropriate volume of 4× or 5× Laemmli sample buffer with β-mercaptoethanol. Denature samples at 95°C for 5 minutes, then snap-cool on ice before loading or storage at -80°C.
For optimal separation of MEK (45 kDa) and ERK (42/44 kDa), prepare or use commercial 4-20% gradient SDS-polyacrylamide gels to enhance resolution. Load 20-40 μg of total protein per lane, alongside pre-stained molecular weight markers. Conduct electrophoresis at constant voltage (80-120V) until the dye front reaches the bottom of the gel. The transfer process can be performed using wet transfer systems (high efficiency for all molecular weights) or semi-dry systems (convenience and speed) [5]. For wet transfer, assemble the gel-membrane sandwich and transfer at constant current (200-400 mA) for 60-90 minutes at 4°C. For semi-dry transfer, use constant voltage (15-25V) for 30-45 minutes. Following transfer, verify efficiency and equal loading using reversible protein stains (e.g., Ponceau S or commercial alternatives) before proceeding to blocking [5].
Block the membrane with an appropriate blocking buffer for 1 hour at room temperature with gentle agitation. Optimal blocking buffers include 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for most applications, or specialized commercial blocking buffers for enhanced sensitivity [5]. After blocking, incubate the membrane with primary antibodies diluted in blocking buffer or antibody dilution buffer overnight at 4°C with gentle agitation. The following antibodies and dilutions are recommended based on published studies:
Table 2: Primary Antibodies for Detecting RAF/MEK/ERK Pathway Components
| Target | Antibody Type | Recommended Dilution | Incubation Conditions | Expected Band Size |
|---|---|---|---|---|
| p-MEK | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 45 kDa |
| Total MEK | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 45 kDa |
| p-ERK | Rabbit monoclonal | 1:2000 | Overnight, 4°C | 42/44 kDa |
| Total ERK | Rabbit monoclonal | 1:2000 | Overnight, 4°C | 42/44 kDa |
| BRAF | Rabbit monoclonal | 1:1000 | Overnight, 4°C | 75-100 kDa |
| GAPDH (loading control) | Mouse monoclonal | 1:5000 | 1 hour, RT | 37 kDa |
Following primary antibody incubation, wash the membrane 3-5 times for 5 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or goat anti-mouse) diluted 1:5000-1:10000 in blocking buffer for 1 hour at room temperature. Wash again 3-5 times with TBST before detection.
For chemiluminescent detection, prepare enhanced chemiluminescence (ECL) substrate according to manufacturer's instructions. Apply substrate to the membrane and incubate for 1-5 minutes. Capture signals using a digital imaging system with CCD camera or X-ray film. For digital systems, acquire multiple exposures to ensure signals fall within the linear dynamic range of detection [6]. Avoid signal saturation by adjusting exposure times. For fluorescent detection, use fluorescently-labeled secondary antibodies (e.g., IRDye 680RD or 800CW) and scan with an appropriate fluorescence imaging system [6]. Fluorescent detection offers advantages for multiplexing and broader linear dynamic range, enabling simultaneous detection of multiple targets from the same blot [7].
Acquired Western blot images should be analyzed using image analysis software (ImageJ, Image Studio, or similar). Define regions of interest around each band and measure integrated density. Subtract background signal from adjacent areas. For phosphorylation studies, normalize phosphorylated protein signals to their corresponding total protein signals (e.g., p-ERK/total ERK ratio) to account for potential variations in total protein levels [1]. Additionally, normalize these ratios to loading controls (e.g., GAPDH, actin) to correct for minor differences in protein loading. Finally, express all values relative to vehicle-treated controls to calculate fold-changes in phosphorylation. This multi-tier normalization approach ensures robust and interpretable quantitative data.
Perform all experiments in at least three biological replicates to account for natural variation. Present data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., Student's t-test for two groups, one-way ANOVA with post-hoc testing for multiple groups) to determine significance, with p < 0.05 considered statistically significant. For concentration-response relationships, non-linear regression analysis can be used to calculate IC₅₀ values. The following table summarizes expected quantitative outcomes based on published preclinical data:
Table 3: Expected Effects of this compound Treatment on MEK/ERK Phosphorylation in CRC Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Expected p-MEK Reduction | Expected p-ERK Reduction | Additional Effects |
|---|---|---|---|---|---|
| HT29 | 1 μM | 2 hours | ~60% | ~70% | Dose-dependent apoptosis at higher concentrations |
| HCT116 | 1 μM | 2 hours | ~65% | ~75% | Dose-dependent apoptosis at higher concentrations |
| HT29 | 10 μM | 48 hours | >90% | >90% | Significant caspase activation (~35% apoptotic cells) |
| HCT116 | 10 μM | 48 hours | >90% | >90% | Significant caspase activation (~42% apoptotic cells) |
| 5FU-Resistant HT29 | 1 μM + 5FU | 72 hours | ~70% | ~80% | Reduced CD26+ CSC population; enhanced efficacy vs. 5FU alone |
Comparing Western blot data across multiple membranes requires careful standardization. Ensure signal linearity by detecting within the linear range of your imaging system, avoiding both underexposure and saturation [7]. Always include inter-blot standards (e.g., pooled reference samples) on every gel to normalize between experiments. Process all samples for comparison simultaneously under identical conditions, including electrophoresis, transfer, blocking, and detection parameters [7]. For phosphorylation studies, process all time points or concentration treatments in parallel to minimize technical variation. When using chemiluminescence, consider fluorescent detection as an alternative for improved quantitative accuracy, as it offers a wider linear dynamic range and enables multiplexing without the need for membrane stripping [6].
When working with this compound, which is an investigational compound, adhere to all institutional safety protocols for handling small molecule inhibitors. Use appropriate personal protective equipment including lab coat, gloves, and safety glasses. Prepare stock solutions in designated chemical hoods to minimize inhalation exposure. Dispose of this compound and contaminated materials according to institutional guidelines for chemical waste. For in vivo studies utilizing this compound, refer to the documented maximum tolerated dose of 48 mg once daily established in phase I clinical trials [2]. All animal experiments should be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with relevant guidelines.
The following diagram illustrates the complete experimental workflow for assessing this compound effects on MEK/ERK phosphorylation, from cell treatment to data analysis:
This comprehensive protocol provides detailed methodology for evaluating the effects of this compound on MEK/ERK phosphorylation in colorectal cancer models. Through standardized Western blot techniques, appropriate controls, and rigorous quantification methods, researchers can reliably assess the inhibitory activity of this pan-RAF inhibitor on the targeted signaling pathway. The consistent demonstration of dose-dependent inhibition of MEK and ERK phosphorylation across multiple cell lines, coupled with reduction in CD26+ cancer stem cell populations in combination with 5FU, provides a strong preclinical foundation for further investigation of this compound as a potential therapeutic agent for metastatic colorectal cancer [1]. These application notes emphasize the critical importance of optimized detection methods, appropriate normalization strategies, and validation through multiple experimental approaches to generate robust, reproducible data that can effectively guide future research and potential clinical development.
Pseudotyped viruses (PVs) represent a breakthrough technology in virology and antiviral drug development, particularly for studying highly pathogenic coronaviruses such as PEDV, SARS-CoV-2, and SARS-CoV under biosafety level 2 (BSL-2) conditions. These recombinant viral particles incorporate heterologous envelope proteins onto core structures derived from surrogate viruses, creating single-round infection systems that safely recapitulate the viral entry process without generating replication-competent pathogens. The significance of pseudotyped virus systems has dramatically increased during the COVID-19 pandemic, as they enabled rapid assessment of viral entry mechanisms, antibody neutralization, and antiviral compound screening without requiring specialized BSL-3 facilities [1] [2] [3].
RAF265 (also known as CHIR-265) is an orally active, small-molecule kinase inhibitor that originally entered clinical development as an anticancer agent targeting RAF kinase. Recent research has demonstrated that this compound exhibits potent broad-spectrum antiviral activity against multiple coronaviruses by employing a dual inhibitory mechanism targeting both host cell translation machinery and cytoskeletal arrangement. This host-directed approach offers significant advantages over direct-acting antivirals by potentially imposing a higher genetic barrier to resistance, making it particularly valuable for combating RNA viruses with high mutation rates [4] [5] [6]. The compound reduces viral loads of porcine epidemic diarrhea virus (PEDV) by four orders of magnitude in vitro and protects piglets from lethal virus challenge in vivo, demonstrating its potential therapeutic utility [4].
This application note provides comprehensive protocols for implementing this compound pseudotyped virus entry assays, which serve as robust, reproducible, and biosafe tools for investigating coronavirus entry mechanisms and screening potential antiviral compounds. These assays enable quantitative assessment of viral entry inhibition through highly sensitive luciferase reporter systems, providing a platform for both basic research and drug development applications [1] [2].
This compound is a novel small-molecule inhibitor that demonstrates potent activity against multiple kinases with particularly high specificity for RAF kinases. As an investigational anticancer drug, it has completed Phase 2 clinical trials for locally advanced or metastatic melanoma, establishing its preliminary safety profile in human subjects [4] [5]. The drug exhibits favorable selectivity, being approximately 14 times more selective for tumor cells compared to non-tumor cells, which may contribute to its potential therapeutic window for antiviral applications [4].
In antiviral contexts, this compound has demonstrated broad-spectrum activity against multiple coronaviruses through its effects on host cell pathways. The compound significantly inhibits entry of pseudotyped particles bearing spike proteins from PEDV, SARS-CoV-2, and SARS-CoV, with a half-maximal effective concentration (EC50) of 79.1 nM against PEDV spike pseudotyped particles [4] [5] [6]. This host-directed mechanism is particularly valuable for addressing rapidly mutating RNA viruses like coronaviruses, as targeting conserved host dependencies potentially reduces the likelihood of viral escape mutants emerging during treatment.
Table 1: this compound Biochemical and Antiviral Properties
| Property | Specification | Experimental Context |
|---|---|---|
| Primary target | RAF kinase | Biochemical assays [4] |
| Original indication | Metastatic melanoma | Phase 2 clinical trials [4] |
| Antiviral activity | Broad-spectrum anti-coronavirus | PEDV, SARS-CoV-2, SARS-CoV [4] |
| PEDV-pp EC₅₀ | 79.1 nM | Pseudotyped particle entry assay [4] |
| Viral load reduction | 4 orders of magnitude | PEDV in Vero cells [4] |
| Selectivity index | 14x (tumor vs. non-tumor) | Cellular toxicity assays [4] |
| Mechanism of action | Dual inhibition: cellular translation + cytoskeleton | Western blot, confocal microscopy [4] |
This compound employs a dual inhibitory strategy that simultaneously targets two distinct host cell processes essential for viral replication: cellular translation machinery and cytoskeletal arrangement. The compound directly impacts the eukaryotic translation initiation factor eIF4F complex, which coronaviruses exclusively depend on for synthesizing viral proteins since they lack their own translational apparatus. Specifically, this compound treatment reduces phosphorylation of eIF4E at Ser209, a critical modification required for its cap-binding activity and subsequent initiation of protein synthesis [4] [5].
Concurrently, this compound mediates significant rearrangement of the host cell cytoskeleton, particularly impacting actin dynamics through modulation of cofilin phosphorylation states. This cytoskeletal disruption interferes with viral entry and intracellular trafficking processes, creating an unfavorable cellular environment for coronavirus replication. The combined effect on both translation and structural organization represents a novel host-directed antiviral approach that potentially limits viral escape mutations common with direct-acting antiviral agents [4].
Pseudotyped virus systems typically utilize replication-deficient cores derived from retroviruses (murine leukemia virus MLV, lentivirus HIV) or rhabdoviruses (vesicular stomatitis virus VSV) engineered to incorporate reporter genes such as firefly luciferase (Fluc) or fluorescent proteins. These core structures are pseudotyped with coronavirus spike (S) proteins expressed on their surfaces, creating chimeric virions that faithfully recapitulate the receptor binding and entry mechanisms of their native coronavirus counterparts while remaining restricted to a single round of infection [1] [2] [3].
Table 2: Pseudotyped Virus System Comparison
| System | Core Virus | Advantages | Limitations | Applications |
|---|---|---|---|---|
| MLV-based | Murine leukemia virus | High titer production, flexibility | Limited packaging capacity | Entry mechanism studies, drug screening [1] [7] |
| Lentiviral-based | HIV-1 | Broad cellular tropism, integration | More complex biosafety considerations | Long-term expression studies [8] [3] |
| VSV-based | Vesicular stomatitis virus | High stability, robust production | Potential cytotoxicity | Neutralization assays, vaccine evaluation [2] |
The MLV-based system employs a three-plasmid co-transfection strategy in highly transfectable HEK-293T cells, consisting of: (1) MLV gag-pol packaging construct providing structural and enzymatic components; (2) transfer vector containing ψ packaging signal and luciferase reporter gene; and (3) envelope plasmid expressing the coronavirus spike protein of interest [1] [7]. Similarly, lentiviral systems utilize comparable approaches with HIV-1 backbone elements, while VSV-based systems typically start with a G*ΔG-VSV core that is subsequently pseudotyped with coronavirus spike proteins [2].
The following diagram illustrates the complete workflow for producing coronavirus spike pseudotyped particles and conducting entry inhibition assays with this compound:
Day 0: Cell Seeding
Day 1: Three-Plasmid Co-transfection
Day 2: Media Replacement and Harvest
Day 3: Collection and Storage
Day 0: Cell Preparation
Day 1: Compound-Virus Incubation
Day 2: Luciferase Measurement
Normalize raw data:
% Inhibition = [1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] × 100
Dose-response analysis:
Quality control parameters:
Pseudotyped virus entry assays with this compound serve multiple critical functions in antiviral drug development:
Mechanistic Studies
Compound Screening
Neutralization Assays
The versatility of pseudotyped virus systems enables rapid response to emerging coronaviruses by simply exchanging spike protein expression plasmids, making this platform invaluable for pandemic preparedness.
Table 3: Common Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low virus titer | Inefficient transfection | Optimize DNA:PEI ratio; use fresh plasmids; check cell viability |
| High background | Incomplete removal of VSV-G | Use purified ΔG-VSV; implement additional purification steps |
| Poor dose-response | Compound solubility issues | Prepare fresh this compound stocks; use DMSO controls |
| High variability | Inconsistent cell seeding | Standardize cell counting; use automated dispensers |
| Low signal | Luciferase substrate degradation | Aliquot and protect from light; use fresh substrate |
The this compound pseudotyped virus entry assay provides a robust, reproducible, and biosafe platform for investigating coronavirus entry mechanisms and screening antiviral compounds. This host-directed approach demonstrates broad-spectrum activity against multiple coronaviruses by targeting essential cellular processes, offering potential advantages over direct-acting antivirals. The detailed protocols outlined in this application note enable researchers to implement these assays in standard BSL-2 facilities, significantly expanding accessibility for antiviral discovery and development programs.
This compound (also known as CHIR-265) is an orally bioavailable small molecule inhibitor that targets multiple kinases with potent activity against both RAF family kinases (including wild-type BRAF, mutant BRAF(V600E), and C-Raf) and vascular endothelial growth factor receptor 2 (VEGFR-2). This unique dual inhibitory profile enables this compound to simultaneously target both tumor cell proliferation through RAF pathway inhibition and angiogenesis through VEGFR2 blockade. This compound has demonstrated antitumor activity across various experimental models and has progressed to Phase I/II clinical trials for advanced melanoma, with emerging research suggesting potential antiviral applications against coronaviruses including PEDV and SARS-CoV-2 [1] [2] [3].
This compound has a molecular weight of 518.41 and exhibits potent inhibition with IC~50~ values in the nanomolar range against its primary targets: 3 nM for B-Raf, 60 nM for C-Raf, and 3 nM for BRAF(V600E) in cell-free assays. Additionally, it inhibits VEGFR2 phosphorylation with an EC~50~ of 30 nM in cell-based assays [2]. The compound induces cell cycle arrest and apoptosis in susceptible cancer cells, particularly those harboring BRAF mutations [2]. In clinical settings, this compound demonstrated a long serum half-life of approximately 200 hours, supporting once-daily dosing regimens [1].
This compound exerts its effects through dual targeting of key oncogenic pathways. As a multi-kinase inhibitor, it directly binds to and inhibits RAF kinases (BRAF, CRAF, and particularly mutant BRAF(V600E)) and receptor tyrosine kinases (primarily VEGFR2). The inhibition of RAF kinases blocks the MAPK signaling pathway (RAS-RAF-MEK-ERK), a critical regulator of cell proliferation, differentiation, and survival that is frequently hyperactivated in cancers, especially those with BRAF mutations [2] [4]. Concurrently, the inhibition of VEGFR2 disrupts angiogenic signaling, potentially suppressing tumor vascularization and limiting nutrient supply to growing tumors [1] [2].
The compound demonstrates potent downstream effects on signaling pathways, effectively blocking phosphorylation of RAF's downstream substrates MEK and ERK in cells [2]. In mutant BRAF melanoma cell lines, RAF kinase inhibition by this compound causes cell cycle arrest and induces apoptosis, mimicking the effect of Raf RNAi in these cells [2]. Additionally, this compound markedly reduces the protein level of Bcl-2, an anti-apoptotic regulator, while showing significant inhibitory effects in CM- and NCI-H727 cells [2]. Beyond its established anticancer effects, recent evidence suggests this compound possesses antiviral properties against coronaviruses like PEDV, potentially through disruption of host cell translation machinery via inhibition of eIF4E phosphorylation and modulation of cytoskeletal arrangements that impact viral entry [3].
Figure 1: this compound Signaling Pathway Inhibition Mechanism. This compound (red octagon) inhibits multiple targets including RAF kinases, VEGFR2, eIF4E phosphorylation, and cytoskeletal arrangement, affecting both oncogenic and viral replication processes.
Table 1: In Vitro Cellular Efficacy of this compound in Various Assay Systems
| Cell Line/System | Assay Type | Endpoint | IC~50~/EC~50~ | Context | Reference |
|---|---|---|---|---|---|
| SK-MEL-28 | Growth inhibition | Cell proliferation | 0.14 µM | Melanoma | [2] |
| MALME-3M | Growth inhibition | Cell proliferation | 0.14 µM | Melanoma | [2] |
| A375M | Growth inhibition | Cell proliferation | 0.14 µM | Melanoma | [2] |
| A375 | Functional assay | p-ERK inhibition | 0.04 µM | BRAF(V600E) mutant | [2] |
| Malme-3M | Functional assay | p-ERK inhibition | 0.04 µM | BRAF(V600E) mutant | [2] |
| WM-1799 | Functional assay | p-ERK inhibition | 0.04 µM | BRAF(V600E) mutant | [2] |
| SK-MEL-28 | Antiproliferative | Cell proliferation | 0.16 µM | BRAF(V600E) mutant | [2] |
| VERO-E6 | Toxicity assay | Cytotoxicity (CC~50~) | 9.19 µM | Non-tumor cells | [2] |
| PEDV-pp | Antiviral entry | Viral entry inhibition | 79.1 nM | Pseudotyped particle | [3] |
| HT29 | Clonogenic survival | IC~20~ | 1-3 µM | Colorectal cancer | [2] |
| MDAMB231 | Clonogenic survival | IC~50~ | 5-10 µM | Breast cancer | [2] |
The in vitro data demonstrate that this compound exhibits potent inhibition across multiple melanoma cell lines, with particularly strong effects in BRAF(V600E) mutant cells as evidenced by ERK phosphorylation inhibition in the nanomolar range. The selectivity index for this compound is approximately 14 times greater for tumor cells compared to non-tumor cells, as demonstrated by the differential between efficacy concentrations and the CC~50~ in VERO-E6 cells [2] [3]. The compound also shows significant antiviral activity against coronavirus pseudotyped particles, inhibiting PEDV entry with an EC~50~ of 79.1 nM, suggesting potential repurposing opportunities beyond oncology applications [3].
Table 2: In Vivo and Clinical Dose-Response of this compound
| Model System | Dose | Regimen | Key Findings | Reference |
|---|---|---|---|---|
| A375M xenograft (mouse) | 10-100 mg/kg | PO, every 2 days × 30 days | Dose-dependent tumor regression | [2] |
| A375M xenograft (mouse) | 100 mg/kg | PO, single dose | fC~min~ = 0.5 µM | [2] |
| A375M xenograft (mouse) | 30-100 mg/kg | PO, every 2 days × 3 doses | Reduced p-MEK in tumors (4 hrs post-3rd dose) | [2] |
| A375M xenograft (mouse) | 100 mg/kg | PO, every 2 days × 48 hrs | Reduced p-MEK in tumors | [2] |
| Clinical (Phase I) | 48 mg | Once daily (MTD) | Maximum tolerated dose | [1] |
| Clinical (Phase I) | Various | Once daily | Serum half-life ≈ 200 hours | [1] |
| Clinical (Phase I) | MTD | Once daily | 12.1% objective response rate (8/66) | [1] |
| Clinical (Phase I) | MTD | Once daily | 20.7% partial metabolic response (12/58) | [1] |
In vivo studies demonstrate that this compound achieves significant target engagement at doses ranging from 30-100 mg/kg in mouse xenograft models, with evidence of pathway modulation (reduced p-MEK levels) and dose-dependent tumor regression [2]. The clinical maximum tolerated dose (MTD) was established at 48 mg once daily in phase I trials involving patients with locally advanced or metastatic melanoma [1]. The remarkably long serum half-life of approximately 200 hours supports once-daily dosing and enables sustained target inhibition [1]. Clinical efficacy was observed across both BRAF mutant and BRAF wild-type melanoma patients, with an objective response rate of 12.1% and a partial metabolic response rate of 20.7% among evaluable patients [1].
Purpose: To evaluate the concentration-dependent effects of this compound on cancer cell proliferation and viability.
Materials and Reagents:
Procedure:
Technical Notes: Maintain DMSO concentrations consistently across all treatments. Include reference inhibitors as appropriate. For BRAF mutant cell lines, expect IC~50~ values in the nanomolar range (e.g., 0.04-0.16 μM for sensitive lines) [2].
Purpose: To assess the effects of this compound on downstream signaling pathways, particularly MAPK pathway inhibition.
Materials and Reagents:
Procedure:
Technical Notes: Key biomarkers of this compound activity include dose-dependent reduction in p-ERK and p-MEK levels in BRAF mutant cells. In clinical samples, dose-dependent p-ERK inhibition was observed in paired tumor biopsies [1] [2]. Additionally, monitor phosphorylation of eIF4E at Ser209 as a marker of translational regulation, particularly in antiviral applications [3].
Purpose: To evaluate the antitumor efficacy of this compound in patient-derived xenograft models.
Materials and Reagents:
Procedure:
Technical Notes: In preclinical models, this compound at 40 mg/kg daily showed significant growth inhibition in 41% of patient-derived melanoma implants, with responses observed in both BRAF mutant and wild-type tumors [4]. The dosing schedule of every 2 days accounts for the compound's long half-life. For biomarker correlation, snap-freeze portion of tumors for protein and RNA analysis [4].
This compound has demonstrated broadest investigation in melanoma, particularly in advanced or metastatic disease. The phase I clinical trial included patients with locally advanced or metastatic melanoma independent of BRAF mutation status [1]. Interestingly, preclinical data using orthotopic implants of patient tumors showed that responses occurred in both BRAF mutant and wild-type tumors, with 71% of responders being BRAF wild-type in one study [4]. This suggests this compound may have utility beyond the typical BRAF mutant population targeted by more specific BRAF inhibitors. Gene expression profiling revealed that responders exhibited enriched expression of genes involved in cell growth, proliferation, development, cell signaling, gene expression, and cancer pathways [4].
The multi-kinase inhibition profile of this compound may help overcome resistance mechanisms that limit the efficacy of more specific BRAF inhibitors. Resistance to vemurafenib (a specific BRAF(V600E) inhibitor) can result from activation of c-RAF, suggesting that combined therapy with an inhibitor that targets multiple kinases like this compound may be more effective [4]. Additionally, this compound has shown activity against other cancer types including colorectal cancer in orthotopic transplant tumor models [2]. The anti-angiogenic effects through VEGFR2 inhibition provide a complementary mechanism to the direct antitumor activity, potentially leading to more comprehensive tumor control [1] [2].
Emerging research has identified this compound as having potent antiviral activity against coronaviruses, including porcine epidemic diarrhea virus (PEDV), SARS-CoV-2, and SARS-CoV. This compound reduced PEDV viral loads by 4 orders of magnitude in Vero cells and protected piglets from virus challenge [3]. The compound exhibited an EC~50~ of 79.1 nM against PEDV spike glycoprotein pseudotyped viral vector particles (PEDV-pp), demonstrating strong inhibition of viral entry [3].
The antiviral mechanism appears to be multifactorial, involving:
This compound inhibited viral entry of not only PEDV-pp but also SARS-CoV-2-pp and SARS-CoV-pp, suggesting broad-spectrum anti-coronavirus activity [3]. This represents a promising drug repurposing opportunity, particularly given the compound's established safety profile in human clinical trials for oncology indications.
This compound represents a promising multi-kinase inhibitor with demonstrated activity in both preclinical models and clinical settings. Its unique dual inhibition of RAF kinases and VEGFR2 provides a complementary therapeutic approach that targets both tumor cell proliferation and angiogenesis. The comprehensive dose-response data presented herein provide researchers with validated experimental protocols and reference values for designing future studies with this compound.
The emerging antiviral applications of this compound against coronaviruses highlight the potential for drug repurposing beyond oncology. The well-characterized dose-response relationships and established safety profile from cancer trials may accelerate development in this new indication. Further research is warranted to explore the full therapeutic potential of this compound across these diverse applications and to identify predictive biomarkers that can optimize patient selection for targeted therapy.
Introduction RAF265 is an orally bioavailable, potent small-molecule inhibitor that targets mutant B-RAF (particularly V600E), wild-type B-RAF, C-RAF, and VEGFR2 kinases. [1] [2] [3]. It abrogates errant signaling along the MAPK pathway, a key driver in many cancers, and also disrupts tumor angiogenesis through VEGFR2 inhibition. Determining the half-maximal inhibitory concentration (IC50) of this compound is critical for evaluating its potency in biochemical, cellular target modulation, and functional antiproliferative assays. This document standardizes the key methodologies used to characterize this compound.
Quantitative Activity Profile of this compound The table below summarizes the key inhibitory concentrations (IC50) of this compound against various targets from biochemical and cellular assays.
Table 1: Summary of this compound IC50 Values
| Assay Type | Target / Cell Line | IC50 Value | Description / Context |
|---|---|---|---|
| Biochemical (Enzymatic) | B-RAFV600E | 0.0005 μM (0.5 nM) [1] | Cell-free kinase assay. |
| Wild-Type B-RAF | 0.070 μM (70 nM) [1] | Cell-free kinase assay. | |
| C-RAF | 0.019 μM (19 nM) [1] | Cell-free kinase assay. | |
| VEGFR2 | 0.03 μM (30 nM) [2] | Inhibition of phosphorylation in cell-free assay. | |
| Cellular Target Modulation | pERK (SK-MEL-28 cells) | 0.14 μM [1] | Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells. |
| pERK (A375 cells) | 0.04 μM [2] | Inhibition of ERK phosphorylation in B-RAFV600E melanoma cells. | |
| Functional Cellular Assay | SK-MEL-28 Proliferation | 0.16 μM [1] | Antiproliferative activity in B-RAFV600E melanoma cells. |
| HT-29 Proliferation | 2.08 μM [4] | Antiproliferative activity in colorectal cancer cells. | |
| HCT-116 Proliferation | 1.83 μM [4] | Antiproliferative activity in colorectal cancer cells. |
Experimental Protocols for IC50 Determination
Protocol 1: Biochemical RAF Kinase Inhibition Assay This protocol measures the direct inhibition of RAF kinase enzymatic activity by this compound [1].
Protocol 2: Cellular Target Modulation (pERK Inhibition) Assay This protocol assesses the inhibition of downstream signaling in intact cells, confirming target engagement [1] [2].
Protocol 3: Cellular Proliferation (Antiproliferative) Assay This protocol determines the functional consequence of RAF inhibition on cancer cell growth, typically using the MTT assay [1] [4].
The following diagrams, generated using Graphviz, illustrate the core concepts and workflows.
This compound Inhibits the MAPK Signaling Pathway. This diagram shows the core MAPK pathway. This compound binds to and inhibits RAF kinases (highlighted in red), blocking the signal that leads to cell proliferation and survival.
Hierarchical Workflow for IC50 Determination. This flowchart outlines the multi-tiered experimental strategy for characterizing this compound, progressing from direct biochemical inhibition to functional effects in cells, culminating in unified data analysis.
The data demonstrates that this compound is a potent, multi-targeted kinase inhibitor. Its exceptional potency at the enzymatic level (low nM against B-RAFV600E) translates to effective pathway inhibition and antiproliferative activity in cellular models, particularly those driven by B-RAF mutations [1] [2]. The higher IC50 values in proliferation assays compared to pERK inhibition reflect the complexity of cell growth, which involves multiple signaling pathways beyond immediate MAPK output.
These standardized protocols provide a framework for reliably determining the IC50 of this compound, enabling accurate cross-study comparisons and supporting its investigation as a promising therapeutic agent. Researchers can adapt these core methodologies to other relevant cancer cell lines or in vivo models to further explore the efficacy and mechanism of action of this compound.
1. Compound Profile RAF265 is an orally bioavailable, small-molecule multi-kinase inhibitor that primarily targets:
2. Efficacy in Tumor Growth Inhibition this compound has demonstrated significant anti-tumor activity in various xenograft models, as summarized in the table below.
| Cancer Type | Model System (Cell Line) | This compound Dosage Regimen | Key Efficacy Findings | Proposed Primary Mechanism |
|---|---|---|---|---|
| Melanoma [4] [5] [3] | A375M (B-RafV600E) mouse xenografts | 100 mg/kg, orally, every 2 days | Significant inhibition of tumor growth; reduced FDG uptake on PET imaging within 1 day of treatment. | Inhibition of B-RafV600E and MAPK signaling. |
| Colorectal Cancer (CRC) [2] | HT29 & HCT116 mouse xenografts | 0.2 mg/kg, intraperitoneal, twice weekly | ~50% reduction in tumor weight after 12 weeks; anti-angiogenic effect (reduced CD31 expression). | Pan-Raf and VEGFR-2 inhibition. |
| Advanced Human Melanoma [5] | Orthotopic implants from 17 patient tumors | 40 mg/kg, orally, daily for 30 days | 41% of tumors (7/17) responded with >50% growth reduction; response was more frequent in BRAF wild-type tumors. | Multi-kinase inhibition; response correlated with gene expression profiles. |
3. Efficacy in Targeting Cancer Stem Cells (CSCs) and Metastasis In Colorectal Carcinoma (CRC) models, this compound showed effectiveness against CD26+ Cancer Stem Cells (CSCs), which are linked to metastasis and chemoresistance [2].
1. Mouse Xenograft Model for Anti-Tumor Efficacy [2] [3]
2. Small Animal PET Imaging for Early Response Assessment [4] [3]
3. Analysis of Apoptotic and Signaling Effects
The following diagram illustrates the primary signaling pathways targeted by this compound.
Colorectal carcinoma (CRC) remains a significant global health challenge, particularly in its metastatic form where treatment options are limited and prognosis remains poor. Despite advances in chemotherapy, the five-year survival rate for metastatic CRC (mCRC) remains around 30-40%, with median survival reaching approximately 24 months even with current treatment regimens. The primary challenge in managing advanced CRC lies in the development of intrinsic and acquired chemoresistance, which significantly limits the efficacy of conventional chemotherapy [1].
The scientific rationale for combining RAF265 with 5-fluorouracil (5-FU) stems from two key biological observations in colorectal cancer. First, constitutive activation of the Raf/MEK/ERK signaling pathway is commonly observed in CRC due to overexpression or mutations in upstream receptor tyrosine kinases (EGFR, PDGFR, VEGFR) or downstream effectors (Ras, Raf, MEK, ERK). This pathway plays a central role in controlling cell proliferation, survival, differentiation, and metastasis, making it an attractive therapeutic target. Second, conventional 5-FU-based chemotherapy has been shown to enrich a subpopulation of CD26+ cancer stem cells (CSCs) that are responsible for metastasis, enhanced invasiveness, and chemoresistance in CRC [1].
This compound is an orally bioavailable, ATP-competitive pan-Raf inhibitor that selectively targets B-Raf, C-Raf, and mutant B-Raf V600E, in addition to inhibiting VEGFR2 kinase activity. The dual inhibition of both Raf and VEGFR signaling pathways positions this compound as a promising therapeutic agent capable of simultaneously targeting tumor growth through direct cytotoxic effects and angiogenesis through anti-VEGFR2 activity. This multifaceted mechanism of action provides a strong rationale for combining this compound with standard 5-FU chemotherapy to enhance efficacy and overcome resistance mechanisms [1] [2].
Preclinical studies investigating this compound in combination with 5-FU have demonstrated significant anti-tumor and anti-metastatic activity in colorectal cancer models. The combination approach has shown particular effectiveness in targeting the CD26+ cancer stem cell population that is typically enriched following conventional 5-FU chemotherapy. Research has revealed that CD26+ cells demonstrate higher expression of B-Raf and increased phosphorylation levels of MEK and ERK compared to CD26- cells, suggesting enhanced activation of the Raf/MEK/ERK signaling pathway in this chemoresistant subpopulation [1].
The molecular basis for 5-FU resistance in colorectal cancer involves complex pathway interactions beyond the Raf/MEK/ERK signaling cascade. Studies have identified that the Wnt signaling pathway is significantly involved in 5-FU resistance mechanisms. 5-FU-resistant colorectal cancer cells demonstrate high expression of TCF4 and β-catenin, indicating an upregulated Wnt pathway. This upregulated Wnt pathway suppresses the checkpoint kinase 1 (CHK1) pathway, leading to reduced cancer cell death in response to 5-FU treatment. The crosstalk between these pathways represents a novel mechanism for 5-FU resistance mediated by histone deacetylation, providing additional targets for therapeutic intervention [3].
Table 1: Anti-proliferative Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | IC50 (μM) | Colony Formation Reduction (%) | Caspase-3 Activation (Fold Increase) |
|---|---|---|---|
| HT29 | 2.08 | 95.7% (at 1 μM) | 2.16-fold |
| HCT116 | 1.83 | 97.6% (at 1 μM) | 2.11-fold |
Table 2: Effects of this compound and 5-FU on CD26+ Cancer Stem Cells
| Treatment | CD26+ Population (%) | Sphere Formation (Passage 1) | Sphere Formation (Passage 2) |
|---|---|---|---|
| Control | Baseline | 25.0 ± 5.0 | 17.7 ± 2.5 |
| 5-FU alone | 2-fold increase | Not determined | Not determined |
| This compound (0.1 μM) + 5-FU | Back to baseline | 4.0 ± 3.6 | 1.3 ± 0.6 |
| This compound (1 μM) + 5-FU | Back to baseline | 0 | 0 |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Parameter | HT29 Model | HCT116 Model |
|---|---|---|
| Tumor Weight Reduction | 53.8% | 50.4% |
| Angiogenesis (CD31 reduction) | Significant | Significant |
| Metastasis Inhibition | Liver and lung metastasis reduction | Liver and lung metastasis reduction |
Cell Lines and Culture Conditions: HT29 and HCT116 human colorectal carcinoma cell lines should be maintained in appropriate media (McCoy's 5A for HT29, RPMI-1640 for HCT116) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For cancer stem cell studies, primary tumor specimens should be obtained through ethical approval and processed to isolate CD26+ and CD26- subpopulations using fluorescence-activated cell sorting (FACS) [1].
Compound Preparation: this compound stock solution should be prepared at 10 mM concentration in DMSO and stored at -20°C. For treatment, prepare working concentrations in complete media with final DMSO concentration not exceeding 0.1%. 5-Fluorouracil should be prepared as a 100 mM stock solution in DMSO and similarly diluted in complete media for experiments. For resistant cell line development, HCT-8R 5-FU-resistant cells can be established by treating parental HCT-8 cells with stepwise increased concentrations of 5-FU (0, 0.01, 0.1, 0.5, 2, and 10 µM) over 5 months [1] [3].
The soft agar colony formation assay is essential for assessing the anchorage-independent growth inhibition by this compound, which correlates with in vivo tumorigenicity:
The therapeutic efficacy of this compound in combination with 5-FU stems from its action on multiple signaling pathways that are crucial in colorectal cancer progression and resistance. The diagrams below illustrate the key signaling pathways involved in the mechanism of action of this compound and 5-FU combination therapy:
Diagram 1: Mechanism of Action of this compound and 5-FU Combination Therapy. This compound inhibits Raf kinases and receptor tyrosine kinases, blocking the Raf/MEK/ERK signaling pathway. 5-FU inhibits DNA/RNA synthesis, causing DNA damage. The combination specifically targets CD26+ cancer stem cells, overcoming chemoresistance.
The CD26+ cancer stem cell population represents a critical therapeutic target in colorectal cancer, as these cells demonstrate enhanced activation of the Raf/MEK/ERK signaling pathway and contribute significantly to chemoresistance and metastatic potential. The following diagram illustrates the specific effects of this compound and 5-FU on this resistant subpopulation:
Diagram 2: Cancer Stem Cell Targeting by this compound and 5-FU Combination. While 5-FU alone enriches CD26+ cancer stem cells, the addition of this compound returns this population to baseline levels through inhibition of the hyperactive Raf/MEK/ERK pathway in CD26+ cells, reducing sphere formation, metastatic potential, and self-renewal capacity.
The therapeutic drug monitoring of 5-FU and related compounds is essential for optimizing efficacy and minimizing toxicity in clinical applications. Recent advances in analytical methodologies have enabled the development of a sensitive UPLC-MS/MS method for simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. This method employs stable isotope-labeled internal standards for each analyte, providing accurate and precise measurements across clinically relevant concentration ranges [4].
The analytical procedure involves protein precipitation followed by liquid extraction. Plasma samples (200 μL) are mixed with internal standard solution and subjected to protein precipitation using methanol. After centrifugation, the supernatant is evaporated under nitrogen gas, and the residue is reconstituted in ethyl acetate for liquid-liquid extraction. The final extract is evaporated and reconstituted in 27.5% acetonitrile aqueous solution containing 2 mM ammonium formate for analysis. The chromatographic separation is achieved using a Waters Acquity HSS T3 column with a gradient elution system, and detection is performed using triple-stage quadrupole mass spectrometry in negative electrospray ionization mode [4].
The UPLC-MS/MS method has been comprehensively validated according to US Food and Drug Administration guidance. The calibration curves demonstrate linearity over concentration ranges of 2-500 ng/mL for 5-FU, 20-5000 ng/mL for uracil, and 200-50,000 ng/mL for tegafur. The analytical recovery rates average 79.9% for 5-FU, 80.9% for uracil, and 87.8% for tegafur, with accuracy within 11.6% and precision below 13.3% for all three analytes. The method has been successfully applied to clinical monitoring of patients receiving UFT/LV combination therapy after hepatectomy for colorectal liver metastasis, providing valuable pharmacokinetic data for treatment optimization [4].
The preclinical data presented in these application notes strongly support the continued investigation of this compound in combination with 5-FU for the treatment of colorectal carcinoma, particularly in metastatic settings where current therapeutic options remain limited. The dual targeting approach addressing both bulk tumor cells and the chemoresistant CD26+ cancer stem cell population represents a promising strategy to overcome treatment resistance and prevent metastatic progression.
Future research directions should focus on translating these findings into clinical applications, including the identification of predictive biomarkers for patient selection and the optimization of dosing schedules to maximize efficacy while minimizing toxicity. The development of rational combination therapies that simultaneously target multiple resistance mechanisms, including the Wnt and CHK1 pathways identified in 5-FU resistance, may further enhance the therapeutic potential of this approach. Additionally, the application of therapeutic drug monitoring using advanced analytical methods like UPLC-MS/MS may facilitate personalized dosing strategies to optimize treatment outcomes in clinical practice [1] [3] [4].
The Raf/MEK/ERK signaling pathway is frequently hyperactivated in cancers like colorectal carcinoma (CRC) and melanoma, driving tumor growth and survival [1] [2]. A significant challenge in cancer therapy is the presence of Cancer Stem Cells (CSCs), a subpopulation responsible for tumor initiation, metastasis, and resistance to conventional chemotherapy [1] [3].
In CRC, conventional 5FU-based chemotherapy can enrich for a CSC subpopulation marked by the surface protein CD26+ [1]. These CD26+ cells demonstrate heightened tumorigenicity and are linked to chemoresistance and metastatic spread. Research has shown that the CD26+ CSCs have an activated Raf/MEK/ERK pathway, presenting a viable therapeutic target [1].
RAF265 is an orally bioavailable, small-molecule, ATP-competitive pan-Raf inhibitor that also targets VEGFR2 [1] [2]. Its dual mechanism offers a strategic approach to simultaneously inhibit tumor proliferation and angiogenesis, and specifically target the therapy-resistant CSC population.
This compound exerts its effects by directly inhibiting key kinases. The diagram below illustrates the core signaling pathway and the points of inhibition by this compound.
As shown, this compound primarily inhibits B-Raf, C-Raf, and mutant B-Raf (like V600E), thereby blocking the phosphorylation and activation of MEK and ERK. This inhibition suppresses downstream processes like proliferation and survival. Furthermore, by targeting VEGFR2, this compound exerts an anti-angiogenic effect. Notably, in CD26+ CSCs, which show higher Braf expression and MEK/ERK phosphorylation, this pathway inhibition disrupts their self-renewal and tumor-initiating capabilities [1].
The anti-tumor efficacy of this compound has been demonstrated in various preclinical models. The tables below summarize key quantitative findings.
Table 1: In Vitro Anti-proliferative and Pro-apoptotic Effects of this compound [1]
| Cell Line | IC50 (72h MTT Assay) | Annexin V+ Cells (0 μM this compound) | Annexin V+ Cells (15 μM this compound) | Caspase 3/8/9 Activity |
|---|---|---|---|---|
| HT29 (CRC) | 2.08 μM | 10.5% ± 2.41% | 35.1% ± 6.77% | Significantly increased |
| HCT116 (CRC) | 1.83 μM | 20.1% ± 2.99% | 42.2% ± 3.58% | Significantly increased |
Table 2: Efficacy of this compound in Targeting CD26+ Cancer Stem Cells [1]
| Experimental Model | Treatment | Key Finding |
|---|---|---|
| 5FU-treated HT29 cells | 5FU alone | Increased CD26+ population by 2-fold |
| 5FU-treated HT29 cells | 5FU + this compound | Restored CD26+ population to baseline level |
| Serial Sphere Formation | 0.1 μM this compound | Reduced primary spheres from 25.0 to 4.0 |
| In Vivo Xenograft | 0.2 mg/kg, 2x/week | Reduced tumor weight by ~50% after 12 weeks |
Table 3: this compound Efficacy in Patient-Derived Melanoma Models [2]
| Tumor Genotype | Number of Tumors | Response Rate to this compound (≥50% Growth Reduction) |
|---|---|---|
| BRAF Mutant (V600E/K) | 9 | 2 of 9 (22%) |
| BRAF Wild-Type | 8 | 5 of 8 (63%) |
| Overall | 17 | 7 of 17 (41%) |
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.
This protocol is used to generate data similar to that in Table 1 [1].
This protocol details methods to evaluate the effect of this compound on the CD26+ CSC subpopulation [1].
This protocol describes the in vivo validation of this compound's efficacy [1].
The data strongly supports the use of this compound in a combination therapy regimen.
This compound represents a promising multi-targeted therapeutic agent with demonstrated efficacy in preclinical models of colorectal cancer and melanoma. Its ability to inhibit the Raf/MEK/ERK pathway, suppress tumor growth, and specifically target the chemoresistant CD26+ cancer stem cell population provides a strong rationale for its clinical development, particularly in combination with standard chemotherapy to improve long-term outcomes and prevent relapse.
This protocol outlines a robust method for generating and quantifying osteoclast formation and resorptive activity using the RAW 264.7 cell line, a model suitable for investigating the effects of pharmacological compounds [1] [2].
The following diagram summarizes the key stages of the protocol:
Part 1: Osteoclast Differentiation on Bone-Mimetic Coating [1]
Prepare Coated Coverslips:
Cell Seeding and Treatment:
Induce Differentiation:
Part 2: Cell Staining and Functional Analysis [1] [2]
Fixation:
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
F-actin Ring Staining (for Cytoskeletal Organization):
Resorption Pit Analysis:
In a typical experiment, successful osteoclast differentiation is confirmed by the formation of large, TRAP-positive, multinucleated cells that form actin rings and resorb the calcium phosphate coating. The effects of a test compound can be quantified as follows:
Table 1: Key Quantitative Metrics for Osteoclast Differentiation and Function
| Parameter | Measurement Method | Expected Outcome (RANKL-treated control) | Potential Impact of Inhibitor |
|---|---|---|---|
| Osteoclast Number | Count of TRAP+ multinucleated cells (≥3 nuclei) per field of view | Significant increase over untreated cells | Decrease |
| Osteoclast Size | Average area of TRAP+ cells (μm²) from images | Formation of large, spread cells | Reduction |
| Resorption Activity | Total area (%) of resorption pits per well | Significant resorption of calcium phosphate layer | Reduction in pit area and number |
| Cytoskeletal Organization | Presence and integrity of F-actin rings visualized by fluorescence | Formation of large, continuous actin rings | Smaller, disrupted, or absent rings |
Table 2: Molecular Markers of Osteoclast Differentiation (qPCR Analysis) [2]
| Gene Marker | Full Name | Role in Osteoclastogenesis | Expected mRNA Change (RANKL-induced) |
|---|---|---|---|
| NFATc1 | Nuclear factor of activated T-cells, cytoplasmic 1 | Master transcription regulator | Strong Upregulation |
| CTSK | Cathepsin K | Key protease for bone matrix degradation | Upregulation |
| TRAP | Tartrate-resistant acid phosphatase | Enzymatic marker; function in resorption | Upregulation |
| MMP9 | Matrix metalloproteinase 9 | Protease involved in degrading bone matrix | Upregulation |
The process of osteoclast differentiation is regulated by key signaling pathways. While the specific interaction of this compound is not established in this context, its known targets suggest it may influence these pathways. The core RANKL/RANK signaling axis is central to osteoclastogenesis.
This compound is an orally bioavailable, dual-target inhibitor that potently suppresses both BRAF kinase and VEGFR2, making it a compelling therapeutic candidate for conditions characterized by excessive bone resorption. Osteoclasts are multinucleated cells derived from the monocyte-macrophage lineage that play an essential role in physiological bone remodeling through their unique ability to degrade mineralized bone matrix. However, pathological overactivation of osteoclasts occurs in numerous skeletal disorders, including osteoporosis, rheumatoid arthritis, bone metastases, and multiple myeloma, leading to excessive bone loss, fractures, and significant morbidity. The RANKL/RANK signaling pathway serves as the principal regulator of osteoclast differentiation and activity, while VEGF signaling through VEGFR2 has more recently been recognized as a critical modulator of osteoclast function and bone resorption.
The dual targeting capability of this compound against both BRAF (within the RAF/MEK/ERK pathway) and VEGFR2 positions it uniquely to interfere with two key signaling cascades that drive osteoclastogenesis and resorptive activity. Research has demonstrated that this compound effectively impairs in vitro differentiation of peripheral blood mononuclear cells (PBMCs) into mature osteoclasts and potently inhibits the resorptive capacity of mature osteoclasts, suggesting promising therapeutic applications for skeletal disorders associated with increased bone resorption [1]. These application notes provide detailed protocols and methodological considerations for implementing this compound in osteoclast resorption assays, enabling researchers to reliably evaluate its anti-resorptive properties.
Table 1: Key Characteristics of this compound
| Property | Description |
|---|---|
| Molecular Target | Dual inhibitor of BRAF (including mutant forms) and VEGFR2 kinase [1] |
| Mechanism of Action | ATP-competitive pan-Raf inhibitor with additional anti-angiogenic activity via VEGFR2 inhibition [2] |
| Administration | Orally bioavailable [1] |
| Primary Applications | Investigationally studied for melanoma, medullary thyroid cancer, colorectal cancer, and skeletal disorders with increased bone resorption [1] [3] [2] |
| Key Pathways Affected | RAF/MEK/ERK signaling pathway and VEGF-mediated signaling [1] |
The foundation of a reliable osteoclast resorption assay is the consistent preparation of uniform calcium phosphate coatings that serve as an artificial bone matrix. Below is the optimized protocol for creating these specialized surfaces:
Calcium Stock Solution (25 mM CaCl₂·2H₂O, 1.37 M NaCl, 15 mM MgCl₂·6H₂O in Tris buffer): Prepare 50 mM Tris buffer and adjust pH to 7.4 using 1 M HCl. Add 0.368 g of CaCl₂·2H₂O, 8.0 g of NaCl, and 0.305 g of MgCl₂·6H₂O to 100 mL of Tris buffer, dissolving each component completely before adding the next. Adjust pH to 7.4 again if necessary and store at room temperature [4].
Phosphate Stock Solution (11.1 mM Na₂HPO₄, 42 mM NaHCO₃ in Tris buffer): Add 0.158 g of Na₂HPO₄ and 0.353 g of NaHCO₃ to 100 mL of 50 mM Tris buffer, dissolving each component sequentially. Adjust pH to 7.4 using 1 M HCl and store at room temperature [4].
Pre-calcification of Plates: Prepare working solution by mixing 15 mL of 50 mM Tris buffer, 7.5 mL of calcium stock solution, and 7.5 mL of phosphate stock solution. Filter sterilize using a 0.2 µm filter. Add 300 µL of this solution to each well of a 96-well flat-bottom cell culture plate. Incubate covered at 37°C for 3 days [4].
Final Calcification: Prepare calcium phosphate solution (2.25 mM Na₂HPO₄, 4 mM CaCl₂·2H₂O, 0.14 M NaCl, 50 mM Tris base) by dissolving 0.016 g Na₂HPO₄, 0.0295 g CaCl₂·2H₂O, 0.409 g NaCl, and 0.303 g Tris base in approximately 40 mL deionized water. Adjust pH to 7.4, bring volume to 50 mL with deionized water, and filter sterilize. Remove pre-calcification solution from plates and add 300 µL of calcium phosphate solution to each well. Incubate at 37°C for 1 day [4].
Washing and Sterilization: Turn plates over to pour out solution and wash thoroughly three times with deionized water. Dry immediately using a hair dryer or compressed CO₂/N₂ gas to ensure a uniform surface. Sterilize coated plates by UV radiation in a clean bench for 1 hour. Plates can be used immediately or sealed with parafilm and stored at room temperature [4].
The quality of osteoclast precursors is critical for obtaining physiologically relevant resorption data. The following protocol outlines the isolation of PBMCs from human peripheral blood:
Obtain written informed consent from donors and draw 15 mL of fresh blood using appropriate ethical approvals [4].
Dilute the blood with an equal volume of PBS (15 mL each) and mix gently by inverting the tube several times.
Carefully layer 30 mL of diluted blood over 15 mL of density gradient solution (e.g., Ficoll) in a 50 mL conical tube, taking care not to mix the layers.
Centrifuge at 810 × g for 20 minutes at 20°C in a swinging-bucket rotor without brake.
After centrifugation, aspirate the upper plasma layer, leaving the mononuclear cell layer undisturbed at the interphase.
Carefully transfer the mononuclear cell layer to a new 50 mL conical tube using a sterile pipette.
Fill the tube with PBS, mix gently, and centrifuge at 300 × g for 10 minutes at 20°C.
Completely remove supernatant, resuspend cell pellet in 50 mL PBS, and centrifuge again at 300 × g for 10 minutes.
For platelet removal, resuspend pellet in 50 mL PBS and centrifuge at 200 × g for 10 minutes at 20°C.
Remove supernatant completely and resuspend cells in complete α-MEM culture medium [4].
To establish reproducible differentiation and treatment conditions, follow this optimized protocol:
Precursor Expansion: Resuspend PBMCs in complete α-MEM (10% FBS, 1% Pen/Strep, 1% amphotericin B) containing 20 ng/mL M-CSF. Seed cells at a density of 2.5 × 10⁵ cells/cm². Typically, cells isolated from 15-20 mL fresh blood can be seeded in one 75 cm² flask (approximately 1.5-2 × 10⁷ cells). Feed cells with fresh complete α-MEM containing 20 ng/mL M-CSF every third day until attached cells reach 95% confluency (approximately 6 days) [4].
Plate Preparation and Cell Seeding: Incubate CaP-coated plates with 50 µL of FBS for 1 hour in a 37°C incubator to facilitate cell adhesion. Detach expanded OC precursors using trypsin-EDTA, count cells, and seed onto prepared CaP-coated plates in complete α-MEM containing 30 ng/mL M-CSF and 40 ng/mL RANKL to induce osteoclast differentiation [1] [4].
This compound Treatment: Prepare this compound stock solution in DMSO according to manufacturer instructions. Typical working concentrations range from 10-1000 nM based on experimental requirements. Add this compound simultaneously with osteoclastogenic cytokines at the initiation of differentiation. Include vehicle control (DMSO at equivalent concentration) and appropriate positive controls (e.g., other known resorption inhibitors) [1].
Culture Maintenance: Culture cells for 7-14 days, replacing medium and treatments every 2-3 days. Monitor multinucleated osteoclast formation visually. Mature osteoclasts typically form after 7-9 days of culture and appear as large, spread cells with multiple nuclei [1] [4].
Diagram 1: Experimental workflow for this compound resorption assay showing key steps from plate preparation to quantitative analysis
Accurate quantification of resorption pits is essential for evaluating this compound efficacy. The following methods enable precise measurement:
Fluorescence Staining Method:
Brightfield Staining Method:
Quantification Analysis:
Table 2: this compound Inhibitory Effects on Osteoclast Formation and Function
| Parameter | Effect of this compound | IC₅₀ / Effective Concentration | Experimental Context |
|---|---|---|---|
| Osteoclast Differentiation | Significant impairment of PBMC to OC differentiation [1] | ≈160 nM [1] | Human PBMCs treated with RANKL (40 ng/mL) and M-CSF (30 ng/mL) |
| Resorptive Activity | Potent inhibition of resorption pit formation [1] | ≈20 nM [1] | Mature osteoclasts on calcium phosphate coatings |
| VEGFR2 Inhibition | Noticeable inhibition of VEGFR2 signaling [1] | 10-50 nM [1] | Western blot analysis of phosphorylated VEGFR2 |
| Cell Viability (MTT) | Dose-dependent reduction in viability [2] | 1.83-2.08 µM (CRC lines) [2] | HT29 and HCT116 colorectal cancer cells |
| Apoptosis Induction | Increased annexin V positive cells [2] | 35-42% at 15 µM [2] | HT29 and HCT116 cells after 48h treatment |
This compound exerts its potent anti-resorptive effects through dual inhibition of key signaling pathways in osteoclasts. The molecular mechanisms include:
RAF/MEK/ERK Pathway Inhibition: this compound directly inhibits BRAF kinase activity, leading to suppressed phosphorylation of downstream MEK and ERK. This inhibition results in diminished expression of critical transcription factors c-Fos and NFATc1, which are master regulators of osteoclast differentiation. The reduction of these factors leads to downregulation of osteoclast-specific genes and impaired differentiation of precursor cells into mature osteoclasts [1].
VEGFR2 Signaling Blockade: The inhibitory effect on VEGFR2 (noticeable at 10-50 nM) disrupts VEGF-mediated osteoclast function. VEGF signaling normally promotes osteoclast formation, survival, and resorptive activity. By blocking this pathway, this compound directly interferes with osteoclast activation and bone resorption processes [1].
Gene Expression Modulation: this compound treatment leads to reduced expression of multiple osteoclast-specific genes essential for bone resorption, including:
Diagram 2: Molecular mechanism of this compound showing dual inhibition of BRAF and VEGFR2 signaling pathways leading to suppressed osteoclast differentiation and function
The anti-resorptive properties of this compound extend across multiple pathological contexts, suggesting several promising therapeutic applications:
Oncology and Bone Metastases: In colorectal cancer models, this compound demonstrated significant anti-tumor and anti-metastatic activity, particularly against CD26+ cancer stem cells which are associated with metastasis and chemoresistance. This compound in combination with 5-fluorouracil (5FU) significantly reduced liver and lung metastasis in orthotopic models, suggesting potential for treating bone-metastatic disease [2].
Medullary Thyroid Cancer: this compound showed synergistic activity with PI3K inhibitor ZSTK474 in reducing viability of TT medullary thyroid cancer cells harboring RET mutations. The combination therapy demonstrated cytotoxic effects and significantly reduced calcitonin production, a key tumor marker in MTC [3].
Skeletal Disorders: The potent inhibition of both osteoclast differentiation (IC₅₀ ≈160 nM) and resorptive function (IC₅₀ ≈20 nM) suggests this compound may have applications in osteoporosis, rheumatoid arthritis, and other skeletal disorders characterized by excessive bone loss. Its dual mechanism targeting both the RAF/MEK/ERK pathway and VEGFR2 provides a multifaceted approach to suppressing osteoclast activity [1].
Combination Therapies: The ability of this compound to target multiple pathways simultaneously provides opportunities for rational combination therapies. In medullary thyroid cancer, this compound combined with ZSTK474 showed synergistic effects [3]. In colorectal cancer models, this compound enhanced the efficacy of 5FU while counteracting the enrichment of CD26+ cancer stem cells typically induced by 5FU treatment [2].
Optimal assay performance requires attention to several technical considerations:
Calcium Phosphate Coating Quality: Inconsistent coatings can lead to variable results. Ensure fresh solutions are used and drying is uniform across wells. Test each batch of coated plates using known osteoclast precursors to verify performance before experimental use.
This compound Solubility and Stability: Prepare fresh this compound stock solutions in DMSO and dilute in culture medium immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%) to rule out solvent effects.
Osteoclast Precursor Variability: Different donor populations may show varying sensitivity to this compound. Use consistent donor criteria when possible and consider pooling multiple donors for larger studies. Monitor differentiation efficiency in vehicle controls for each experiment.
Time of Intervention: For differentiation inhibition studies, add this compound at the initiation of culture. For resorption inhibition studies, mature osteoclasts can be treated after differentiation is complete (typically day 7-10) to specifically examine effects on resorptive function independent of differentiation.
Alternative Assay Substrates: While calcium phosphate coatings provide a convenient in vitro model, consider complementary assays using dentin or bone slices for more physiologically relevant substrates, particularly for translational studies.
This compound represents a promising dual-target therapeutic agent with potent inhibitory effects on osteoclast differentiation and bone resorption activity. The detailed protocols provided in these application notes enable robust evaluation of this compound in resorption assays, facilitating further investigation of its potential therapeutic applications in skeletal disorders. The distinctly lower IC₅₀ for resorption (≈20 nM) compared to differentiation inhibition (≈160 nM) suggests this compound may be particularly effective in directly disrupting the bone-degrading capacity of mature osteoclasts, while its dual targeting of both BRAF and VEGFR2 pathways provides a mechanistic advantage over single-target inhibitors. These features, combined with its oral bioavailability, position this compound as a compelling candidate for further development as an anti-resorptive therapy.
1. Introduction to RAF265 and its Antiviral Potential this compound is an orally active, small-molecule kinase inhibitor originally developed for cancer treatment [1] [2]. Recent investigations have repurposed it as a broad-spectrum antiviral agent against coronaviruses, including Porcine Epidemic Diarrhea Virus (PEDV), SARS-CoV-2, and SARS-CoV [1] [2]. Its antiviral activity stems from a dual mechanism: inhibiting viral entry and disrupting the host's cellular translation machinery [1] [2]. Confocal microscopy is a pivotal technique for visualizing these effects, allowing researchers to directly observe the subcellular localization of viral components and host-cell factors in response to this compound treatment.
2. Key Experimental Findings and Quantitative Data Research shows that this compound significantly reduces viral infection. The following table summarizes key quantitative findings from antiviral studies:
| Parameter | Value/Result | Experimental Context |
|---|---|---|
| PEDV Viral Load Reduction | Reduced by 4 orders of magnitude | Vero cells infected with PEDV strain CV777 [1] |
| PEDV-pp Entry Inhibition (EC₅₀) | 79.1 nM | Huh7 cells transduced with PEDV spike pseudotyped particles [1] [2] |
| Activity Against Other Coronaviruses | Potent inhibitory activity | Infection with SARS-CoV-2-pp and SARS-CoV-pp [1] [2] |
| Cytoskeleton Impact | Altered arrangement, reduced p-FAK, p-p38, p-cofilin | Mediates inhibition of viral entry [1] [2] |
| Translation Machinery Impact | Reduced p-eIF4E (Ser209) | Targets host cap-dependent translation [1] [2] |
3. Detailed Protocol: Confocal Microscopy for this compound Antiviral Analysis This protocol outlines the procedure for using confocal microscopy to analyze the effect of this compound on PEDV infection in Vero cells.
A. Materials and Reagents
B. Experimental Procedure
C. Image Acquisition and Analysis
The antiviral activity of this compound is mediated through a dual mechanism targeting host cell processes, as illustrated in the following diagram:
The table below summarizes essential quantitative data from key studies on RAF265, which can be used to guide experimental design.
Table 1: Key Biochemical and Cellular Activity Data for this compound
| Parameter | Value / Concentration | Context / Assay System | Source (Citation) |
|---|---|---|---|
| Antiviral Activity (EC₅₀) | 79.1 nM | Viral entry of PEDV-pp (PEDV S-glycoprotein pseudotyped particles) | [1] |
| Viral Load Reduction | 4 orders of magnitude | PEDV infection in Vero cells | [1] |
| Biochemical IC₅₀ (B-RAFV600E) | 0.5 nM | Enzymatic assay | [2] |
| Biochemical IC₅₀ (VEGFR) | 2 nM | Enzymatic assay | [2] |
| Cellular Activity (pERK SKMEL-28) | 0.14 µM | Target modulation in a B-RAFV600E melanoma cell line | [2] |
| Cellular Activity (SKMEL-28 Proliferation) | 0.16 µM | Proliferation assay in a B-RAFV600E melanoma cell line | [2] |
| In Vivo Efficacy (Tumour Growth) | >50% reduction | Response in patient-derived melanoma orthotopic implants (41% of models) | [3] |
Here are standardized protocols for key assays used in this compound research, as detailed in the search results.
This protocol is used to measure viral RNA levels in in vitro or in vivo models after this compound treatment.
5′- CTG GGT TGC TAA AGA AGG CG −3′5′- CTG GGG AGC TGT TGA GAG AA −3′5′- GAT CAT CAG CAA TGC CTC CT −3′5′- TGA GTC CTT CCA CGA TAC CA −3′This assay specifically measures the effect of this compound on the viral entry step.
The following diagrams, created using Graphviz, illustrate the molecular mechanisms and key experimental workflows for this compound.
This diagram summarizes the two primary antiviral mechanisms of this compound identified in the PEDV study: inhibition of host translation machinery and disruption of the actin cytoskeleton [1].
This flowchart outlines the key steps for evaluating this compound's antiviral efficacy, from in vitro models to in vivo validation [1].
This compound is an orally bioavailable, multi-kinase inhibitor that targets key signaling pathways in cancer cells, including BRAF (both wild-type and mutant forms), CRAF, and VEGFR2. Its mechanism of action primarily involves suppression of the RAF/MEK/ERK signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation in various malignancies. In preclinical studies, this compound has demonstrated significant anti-tumor and anti-metastatic activity in models of colorectal cancer and melanoma. Apoptosis induction represents a key mechanism through which this compound exerts its therapeutic effects, with caspase activation serving as a definitive marker of this programmed cell death pathway.
Caspases, a family of cysteine-aspartic proteases, function as central mediators of apoptosis and are categorized as either initiator caspases (including caspase-8, -9, and -10) or executioner caspases (including caspase-3, -6, and -7). In the apoptotic cascade, initiator caspases are activated in response to pro-death signals, which then cleave and activate executioner caspases. These executioner caspases subsequently target key cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death. Detection of caspase activation therefore provides a critical readout for evaluating the pro-apoptotic efficacy of targeted therapies like this compound in cancer models. [1] [2]
In preclinical studies using HT29 and HCT116 colorectal cancer cell lines, this compound treatment demonstrated dose-dependent activation of multiple caspases. Through flow cytometric analysis of caspase activities, researchers observed that treatment with 10 μM this compound for 48 hours significantly increased activation of caspase-9 (HT29: from 2.11% ± 0.33% to 4.52% ± 0.56%; HCT116: from 3.25% ± 0.25% to 5.13% ± 0.34%), caspase-8 (HT29: from 2.45% ± 0.40% to 5.07% ± 0.42%; HCT116: from 1.34% ± 0.23% to 3.98% ± 0.29%), and caspase-3 (HT29: from 1.11% ± 0.17% to 2.4% ± 0.20%; HCT116: from 2.84% ± 0.35% to 5.98% ± 0.74%). This simultaneous activation of both initiator and executioner caspases indicates that this compound induces apoptosis through engagement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The study further confirmed that this compound effectively inhibited phosphorylation of MEK and ERK, establishing the connection between pathway inhibition and apoptosis induction. [1]
Studies using orthotopic implants of patient-derived melanoma tumors in mouse models demonstrated that 41% of tumors (7 of 17) responded to this compound treatment with significant tumor growth reduction. Interestingly, the response rate was higher in BRAF wild-type tumors (5 of 7 responders) compared to BRAF mutant tumors, suggesting that factors beyond BRAF mutation status influence this compound sensitivity. Molecular analysis of responding tumors revealed induction of the apoptosis mediator BCL2-like 11 alongside reduced proliferation markers. While response to this compound did not always correlate directly with pERK1/2 reduction, responders consistently showed reduced pMEK1 levels, indicating effective pathway suppression. These findings highlight the importance of caspase activation analysis as a pharmacodynamic marker for this compound activity across different cancer types. [3]
The colorimetric caspase-3 assay provides a simple, spectrophotometer-based method for quantifying caspase-3 activity through detection of a chromogenic substrate cleavage product. This approach is particularly suitable for high-throughput screening applications and laboratories with standard microplate reader equipment. [2]
Cell Seeding and Treatment:
Apoptosis Induction:
Cell Lysis:
Caspase Activity Measurement:
Data Analysis:
The fluorometric caspase-3 assay offers enhanced sensitivity compared to colorimetric methods, making it suitable for detecting early or subtle changes in caspase activation. This method utilizes AMC (7-amino-4-methylcoumarin) as the fluorogenic reporter, which emits strong fluorescence upon cleavage from the DEVD substrate. [2]
Cell Treatment and Lysis:
Reaction Setup:
Fluorescence Measurement:
Data Interpretation:
Flow cytometry enables simultaneous assessment of multiple caspases alongside other apoptotic markers in individual cells, providing a comprehensive view of apoptosis induction. This approach is particularly valuable for heterogeneous cell populations and for correlating caspase activation with other cellular parameters.
Cell Staining:
Incubation and Analysis:
Data Analysis:
Table 1: Caspase Activation in this compound-Treated Colorectal Cancer Cells
| Caspase Type | Cell Line | Baseline Activity (% positive cells) | Activity with 10μM this compound (% positive cells) | Fold Increase |
|---|---|---|---|---|
| Caspase-9 | HT29 | 2.11% ± 0.33% | 4.52% ± 0.56% | 2.14 |
| Caspase-9 | HCT116 | 3.25% ± 0.25% | 5.13% ± 0.34% | 1.58 |
| Caspase-8 | HT29 | 2.45% ± 0.40% | 5.07% ± 0.42% | 2.07 |
| Caspase-8 | HCT116 | 1.34% ± 0.23% | 3.98% ± 0.29% | 2.97 |
| Caspase-3 | HT29 | 1.11% ± 0.17% | 2.40% ± 0.20% | 2.16 |
| Caspase-3 | HCT116 | 2.84% ± 0.35% | 5.98% ± 0.74% | 2.11 |
Table 2: Comparison of Caspase Detection Methods for this compound Studies
| Assay Method | Detection Principle | Sensitivity | Throughput | Key Applications | Special Equipment |
|---|---|---|---|---|---|
| Colorimetric | DEVD-pNA cleavage, absorbance at 405nm | Moderate | High | Initial screening, IC₅₀ determination | Microplate reader |
| Fluorometric | DEVD-AMC cleavage, fluorescence emission | High | Medium | Kinetic studies, low-abundance samples | Fluorometer |
| Flow Cytometry | Fluorogenic substrates/inhibitors, cell-by-cell analysis | High | Low | Heterogeneous populations, multi-parameter analysis | Flow cytometer |
| Live-Cell Imaging | CellEvent Caspase-3/7 reagents, real-time monitoring | Medium | Medium | Kinetic studies, spatial analysis | Fluorescence microscope |
Diagram 1: this compound induces apoptosis through both intrinsic and extrinsic caspase activation pathways. This compound inhibition of the RAF/MEK/ERK signaling pathway promotes mitochondrial release of cytochrome c, which activates caspase-9 through Apaf-1. Simultaneously, this compound treatment can engage the extrinsic pathway through caspase-8 activation. Both pathways converge on caspase-3 activation, executing apoptotic cell death. [1]
Diagram 2: Comprehensive workflow for analyzing caspase activation in this compound-treated cells. The process begins with cell culture and this compound treatment, followed by selection of appropriate detection method based on experimental requirements (throughput, sensitivity, or multi-parameter analysis), and concludes with data analysis and interpretation. [1] [4] [2]
When analyzing caspase activation data from this compound-treated samples, employ appropriate normalization strategies to ensure accurate interpretation:
Implement rigorous statistical analysis to ensure reliable results:
Several key factors significantly impact the quality and reliability of caspase activation data in this compound studies:
The protocols outlined in this document provide comprehensive methodologies for detecting and quantifying caspase activation in this compound-treated cancer models. The consistent observation that this compound treatment activates multiple caspases across different cancer types underscores its potential as a broad-spectrum inducer of apoptotic cell death. When implementing these assays, researchers should select the method that best aligns with their specific experimental needs, considering factors such as throughput requirements, sensitivity needs, and equipment availability. The combination of caspase activation data with other apoptotic markers and pathway inhibition readouts provides the most compelling evidence of this compound's mechanism of action, contributing valuable insights for ongoing drug development efforts targeting the RAF/MEK/ERK signaling pathway.
The table below summarizes the common treatment-related adverse events (AEs) observed in a phase I clinical trial and suggested management strategies [1] [2].
| Adverse Effect | Incidence (in phase I trial) | Suggested Management Strategies |
|---|---|---|
| Fatigue | 52% (40/77 patients) | Dose modifications; assess for other contributing factors. |
| Diarrhea | 34% (26/77 patients) | Standard anti-diarrheal agents (e.g., loperamide); ensure adequate hydration. |
| Weight Loss | 31% (24/77 patients) | Nutritional assessment and support; consider dietary counseling. |
| Vitreous Floaters | 27% (21/77 patients) | Ophthalmologic evaluation; patient reassurance on the generally benign nature. |
| Clinical Chemistry Abnormalities | Not fully detailed | Regular monitoring of liver and renal function tests. |
| Rash / Cutaneous Toxicity | Notably absent [3] | Unlike other RAF inhibitors (vemurafenib, dabrafenib), skin toxicities were not a major feature reported for RAF265. |
The following diagram outlines the key safety monitoring points and management actions from the phase I trial design.
Key Methodological Details [1]:
This compound is a type II RAF inhibitor that binds to the inactive conformation of the kinase, unlike first-generation inhibitors like vemurafenib [3]. It is a multi-kinase inhibitor targeting both mutant and wild-type BRAF, CRAF, and VEGFR-2 [1] [4] [3]. This dual mechanism is likely why this compound's toxicity profile differs from other RAF inhibitors; for example, it does not cause the cutaneous squamous-cell carcinomas common with vemurafenib and dabrafenib, which result from paradoxical MAPK pathway activation [3].
The diagram below illustrates its key inhibitory actions.
Q1: What are the most frequently observed adverse effects of RAF265 in clinical trials? The table below summarizes the key treatment-related adverse effects (AEs) observed in a first-in-human Phase I study of this compound in patients with locally advanced or metastatic melanoma [1] [2] [3].
| Adverse Effect | Incidence (n=77) | Notes / Clinical Context |
|---|---|---|
| Fatigue | 52% | Most common overall adverse effect [1] [2]. |
| Diarrhea | 34% | A dose-limiting toxicity (DLT) was observed in one patient [2] [4]. |
| Weight Loss | 31% | - |
| Vitreous Floaters | 27% | Visual disturbances were also reported as a DLT [2] [4]. |
| Thrombocytopenia | G3: 6 pts; G4: 2 pts | Grade 3/4; Occurred at 67 mg QD and was considered dose-limiting [4]. |
| Other DLTs | - | Pulmonary embolism, hyperlipasemia, ataxia [4]. |
Q2: What is the established maximum tolerated dose (MTD) and dosing schedule? The clinical trial established that the maximum tolerated dose (MTD) for this compound was 48 mg taken once daily on a continuous schedule [1] [2] [4]. A 67 mg once-daily dose was also tested but consistently caused delayed dose-limiting hematologic toxicities (primarily thrombocytopenia), leading to the exploration of intermittent dosing schedules [4].
Q3: What is the pharmacokinetic profile of this compound? Understanding the PK profile is crucial for correlating drug exposure with adverse effects:
The following preclinical methodologies can be adapted to study the molecular basis of this compound's effects.
Protocol 1: Assessing Pathway Inhibition via Western Blotting This protocol is used to confirm target engagement and inhibition of the RAF/MEK/ERK signaling pathway [5].
Protocol 2: Evaluating Apoptotic Response via Flow Cytometry This protocol helps quantify the apoptotic cell death induced by this compound [5].
The diagram below illustrates the proposed mechanism of this compound and a logical workflow for preclinical investigation, connecting the experimental protocols to anticipated outcomes.
RAF265 is an orally available small molecule known as a pan-RAF inhibitor, meaning it targets multiple RAF kinase isoforms including B-Raf, C-Raf, and the oncogenic mutant B-Raf V600E [1]. Additionally, it inhibits VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which contributes to anti-angiogenic effects [1] [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Primary Targets | B-Raf, C-Raf, B-Raf V600E, VEGFR2 [1] |
| Primary Mechanism | ATP-competitive kinase inhibitor. Induces cell cycle arrest and apoptosis [1]. |
| Therapeutic Context | Has been investigated in Phase I/II clinical trials for advanced or metastatic melanoma [3]. |
| Other Applications | Preclinical evidence suggests potential use in colorectal carcinoma (CRC) [2] and as an antiviral agent against coronaviruses [4]. |
Preclinical studies provide the most direct evidence for this compound combination strategies, particularly in the context of colorectal cancer (CRC).
The following diagram illustrates the signaling pathways targeted by this compound and the basis for its combination with 5-FU:
A 2015 preclinical study demonstrated that this compound, when combined with the chemotherapeutic agent 5-Fluorouracil (5FU), exhibited anti-tumor and anti-metastatic effects in colorectal carcinoma (CRC) models [2]. The key findings and proposed protocol are summarized below.
| Aspect | Finding |
|---|---|
| Rationale for Combination | Conventional 5FU chemotherapy enriches a subpopulation of CD26+ cancer stem cells (CSCs), which are responsible for metastasis, invasiveness, and chemoresistance. CD26+ CSCs show higher Braf expression and activation of the RAF/MEK/ERK pathway [2]. |
| Observed Effect | While 5FU alone increased the percentage of CD26+ cells, the combination of this compound and 5FU restored the CD26+ population to baseline levels. This compound also reduced the self-renewal ability of these CSCs [2]. |
| In Vivo Outcome | In an orthotopic CRC model, the this compound and 5FU combination demonstrated significant anti-tumor and anti-metastatic activity, reducing liver and lung metastasis [2]. |
Suggested Experimental Protocol (Based on [2]):
Here are answers to some specific issues researchers might encounter.
Q1: The anti-tumor effect of this compound in our in vivo model is weaker than expected. What could be the reason? A1: Clinical trial data indicated that this compound has a very long serum half-life (approximately 200 hours) [3]. This might lead to accumulation and increased toxicity at higher doses, potentially capping the clinically tolerable and effective dose. Furthermore, the maximum tolerated dose (MTD) in the phase I trial was established at 48 mg once daily [3], which may limit its efficacy as a monotherapy.
Q2: Are there other potential resistance mechanisms to consider when using a pan-RAF inhibitor like this compound? A2: Yes. While this specific mechanism was identified for the pan-RAF inhibitor belvarafenib, it is theoretically relevant to the class. Research shows that resistant clones can develop mutations in ARAF, which lead to dimerization and reactivation of the MAPK pathway, thereby bypassing the inhibitor [5]. Investigating ARAF status in resistant models is advisable.
Q3: Could this compound have effects beyond inhibiting the MAPK pathway in our experiments? A3: Yes. Beyond its primary targets, this compound has been shown to:
Given the limited clinical success of this compound monotherapy [3] [5], the field is exploring other strategies for targeting RAF and the RAS/MAPK pathway:
RAF265 is an orally bioavailable, multi-kinase inhibitor that primarily targets mutant BRAF (including V600E), wild-type BRAF, C-RAF, and VEGFR2, among other kinases [1]. Its core mechanism in overcoming chemoresistance involves sustained suppression of the MAPK signaling pathway to prevent reactivation, which is a common resistance mechanism.
The table below summarizes key preclinical evidence for this compound's efficacy across different cancer types and resistance contexts.
| Cancer Type | Key Findings on Overcoming Resistance | Proposed Mechanism | Reference / Model |
|---|---|---|---|
| Melanoma (BRAF V600E mutant, this compound-resistant) | PRKD3 knockdown sensitizes cells; enhances cell killing, prevents MAPK reactivation, triggers apoptosis [2]. | Cooperation with PRKD3 blockade to prevent MEK/ERK pathway reactivation [2]. | In vitro melanoma cell lines [2]. |
| Melanoma (Various genotypes) | 41% (7/17) of patient-derived xenografts responded; 71% of responders were BRAF wild-type [1]. | Targets tumors independent of BRAF mutation status; associated with reduced pMEK1, cyclin D1, and induced apoptosis [1]. | Patient-derived orthotopic mouse model (n=17) [1]. |
| Colorectal Cancer (CRC) | Effective against 5FU-resistant cells and CD26+ Cancer Stem Cells (CSCs); combined with 5FU, reduces metastasis [3]. | Inhibits RAF/MEK/ERK pathway in CSCs; combined treatment prevents enrichment of CD26+ CSCs post-chemotherapy [3]. | In vitro (HT29, HCT116) and in vivo xenograft models [3]. |
| Coronavirus (PEDV) | Reduced viral loads by 4 orders of magnitude; inhibited viral entry (EC50 = 79.1 nM for PEDV-pp) [4]. | Targets host cell translation machinery (via eIF4E phosphorylation) and mediates cytoskeleton arrangement [4]. | Vero cells in vitro and piglet challenge model [4]. |
Here are detailed methodologies for key experiments cited in the literature to help you replicate and build upon these findings.
This protocol is adapted from studies on colorectal cancer cells (HT29, HCT116) [3].
This protocol is based on work with colorectal CD26+ CSCs [3].
Problem: Lack of efficacy in BRAF wild-type models.
Problem: Inconsistent suppression of pERK in responsive models.
Problem: Development of acquired resistance after initial response.
Understanding the broader landscape of resistance to RAF inhibitors can inform your work with this compound. The following diagram illustrates common resistance pathways and potential synergistic drug targets.
To advance the field, consider these promising areas based on current evidence:
In colorectal cancer (CRC), the RAF/MEK/ERK signaling pathway is frequently activated. A subpopulation of cancer stem cells (CSCs) marked by the CD26 surface protein is critical for tumor metastasis, enhanced invasiveness, and resistance to conventional chemotherapy like 5-Fluorouracil (5FU). Research shows that 5FU-based chemotherapy can enrich this CD26+ CSC population. Furthermore, the RAF/MEK/ERK pathway is also activated in these specific cells.
RAF265 is an ATP-competitive pan-RAF inhibitor. Preclinical studies hypothesized that it could effectively eliminate cancer cells and, importantly, target the therapy-resistant CD26+ CSCs [1] [2].
The table below summarizes core quantitative data from the preclinical study, which used HT29 and HCT116 colorectal cancer cell lines [1].
| Experimental Aspect | Findings and Quantitative Data |
|---|---|
| Anti-proliferative Effect | IC50 of this compound: 2.08 μM (HT29) and 1.83 μM (HCT116) after 72-hour treatment [1]. |
| Apoptotic Effect | Dose-dependent increase in apoptotic cells. At 15 μM this compound, annexin V+ cells increased to 35.1% (HT29) and 42.2% (HCT116) from baselines of 10.5% and 20.1%, respectively [1]. |
| Effect on Signaling Pathway | This compound treatment inhibited phosphorylation of MEK and ERK in a dose-dependent manner, confirming target engagement in the RAF/MEK/ERK pathway [1]. |
| Effect on CD26+ CSCs | • 5FU treatment increased the percentage of CD26+ cells. • this compound alone did not change the CD26+ percentage. • this compound + 5FU combination restored the CD26+ percentage to baseline levels, countering 5FU-induced enrichment [1]. | | Self-renewal of CSCs | this compound treatment (0.1 μM) significantly reduced the number of tumor spheres formed in serial passage assays, indicating impaired self-renewal capacity of CSCs [1]. | | In Vivo Anti-tumor Effect | Intraperitoneal this compound (0.2 mg/kg, twice weekly) significantly reduced subcutaneous tumor weight in mice from week 12, with a ~50% reduction in tumor weight [1]. |
Here are the methodologies for key experiments cited in the primary study [1].
Issue: Poor Efficacy of this compound In Vitro
Issue: Inconsistent Enrichment of CD26+ Cells with 5FU
Issue: High Background in Apoptosis Assay
Issue: Low Tumor Sphere Formation Efficiency
The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of its action in combination therapy.
The information provided here is based on a preclinical study published in 2015 [1] [2]. While it provides a strong mechanistic rationale, this compound's efficacy and the described protocols have not been validated in human clinical trials for colorectal cancer.
RAF265 (compound 1) is an imidazo-benzimidazole compound identified as a potent inhibitor of B-RAF kinase, particularly the activating V600E mutation found in about 50% of melanomas [1]. It was developed to abrogate errant signaling along the MAPK pathway in pathway-dependent cancers and has advanced into clinical trials [1].
The compound also exhibits inhibitory activity against other kinases like VEGFR and PDGFR, sharing a similar profile with other kinase inhibitors like sorafenib [1].
The table below summarizes key biochemical and cellular data for this compound and related compounds from the research campaign [1].
Table 1: Key Data for this compound and Selected Analogues
| Compound | R2 (Anilide) | R3 (Imidazole) | B-RAFV600E (μM) | pERK SKMEL-28 (μM) | SKMEL-28 Prolif. (μM) | CYP3A4 (μM) |
|---|---|---|---|---|---|---|
| This compound (1) | 4-CF₃ | CF₃ | 0.0005 | 0.14 | 0.16 | >40 |
| 2 | 3-tBu | H | 0.045 | 0.28 | 0.90 | Not Specified |
| 3 | - | - | 0.003 | 0.044 | 0.18 | Not Specified |
| 4 | 3-tBu | H | 0.090 | 0.39 | ~1.8 (CYP) | 1.8 |
| 13 | 2-F, 5-tBu | CF₃ | Not Specified | 0.042 | 0.050 | 3.3 |
Table 2: Biochemical Activities of this compound Against Select Kinases
| Kinase Target | B-RAFV600E | wt-B-RAF | C-RAF | VEGFR | c-KIT | PDGFRβ |
|---|---|---|---|---|---|---|
| IC₅₀ (μM) | 0.0005 | 0.070 | 0.019 | 0.005 (for 2) | 0.010 (for 2) | 0.010 (for 2) |
Note: Specific values for this compound against VEGFR, c-KIT, and PDGFRβ were not fully detailed in the available excerpt, but it is described as having "complementary VEGFR and PDGFR activity." Data for compound 2 is provided as a reference for the series [1].
The following diagram illustrates the key signaling pathway targeted by this compound. Inhibition of B-RAF disrupts signaling through the MAPK pathway.
Diagram Title: MAPK Signaling Pathway and this compound Inhibition Point
The search results lack the specific technical support content you requested. To build a comprehensive knowledge base, I suggest you:
This compound (also known as RAF-265 or its code name) in dedicated scientific databases like PubMed, Google Scholar, or patent repositories. Using its full chemical name might yield more results.
RAF265 is an orally available small-molecule kinase inhibitor with a dual mechanism of action [1] [2] [3].
The table below summarizes its core profile:
| Characteristic | Description |
|---|---|
| Primary Targets | B-RAF (mutant and wild-type), C-RAF, VEGFR-2 [1] [2] [3] |
| Key Mechanism | Dual RAF kinase and VEGFR-2 inhibition [2] [3] |
| Clinical Half-Life | ~200 hours (allows for continuous target coverage) [2] [3] |
| Maximum Tolerated Dose (MTD) | 48 mg once daily [2] [3] |
This dual targeting is visualized in the following signaling pathway diagram:
Diagram 1: this compound inhibits key nodes in the MAPK pathway and angiogenesis.
The efficacy of this compound has been evaluated in both clinical trials and preclinical models.
Clinical Trial Data (Phase I in Metastatic Melanoma) A first-in-human study involved 77 patients with locally advanced or metastatic melanoma. Key findings are summarized below [2] [3]:
| Evaluation Metric | Result |
|---|---|
| Objective Response Rate (RECIST) | 12.1% (8/66 evaluable patients; 7 partial + 1 complete response) [2] |
| Responses in BRAF Status | Occurred in both BRAF-mutant and BRAF wild-type patients [2] |
| Partial Metabolic Response (FDG-PET) | 20.7% (12/58 evaluable patients) [2] [3] |
| Most Common Related Adverse Events | Fatigue (52%), Diarrhea (34%), Weight Loss (31%), Vitreous Floaters (27%) [2] |
| Pharmacodynamic (PD) Modulation | Dose-dependent inhibition of p-ERK in tumor tissue; Decrease in soluble VEGFR-2 (sVEGFR-2) [2] [3] |
Preclinical Data (Colorectal Carcinoma - CRC)
The phase I clinical trial established a methodology for monitoring tumor response to this compound, which can serve as a reference for preclinical studies. The core workflow is as follows:
Diagram 2: A multi-modal workflow for monitoring response to this compound.
Detailed Methodologies:
Metabolic Imaging with FDG-PET:
Pharmacodynamic (PD) Biomarker Analysis:
Q: We see a good p-ERK inhibition in our models but a poor anti-tumor effect. What could be the reason? A: Consider these possibilities:
Q: How should we handle the enrichment of resistant cancer stem cells (CSCs) during treatment? A: Preclinical evidence in colorectal cancer suggests a potential combination strategy.
Q: The clinical trial reported a very long half-life for this compound. How does this impact experimental design? A: The approximately 200-hour half-life means steady-state drug levels take a long time to achieve and the drug remains in the system long after dosing stops [2] [3].
Q1: What is the experimental evidence that pERK serves as a pharmacodynamic (PD) biomarker for RAF265?
A1: In the phase I clinical trial of this compound, immunohistochemistry (IHC) staining for p-ERK on paired patient tumor biopsies (pretreatment vs. on-treatment) demonstrated a dose-dependent inhibition of p-ERK. This confirms that this compound successfully engages its target and modulates the MAPK pathway in humans [1].
Q2: What is the recommended methodology for assessing pERK inhibition by this compound in tumor tissue?
A2: The established protocol from the clinical trial is summarized below.
| Protocol Aspect | Specifics |
|---|---|
| Sample Type | Paired tumor biopsies (fresh or archival pretreatment + on-treatment) [1] |
| On-treatment Timing | Cycle 1, Day 8 or Day 15 [1] |
| Assay Method | Immunohistochemistry (IHC) [1] |
| Key Analyte | p-ERK (Phospho-ERK) [1] |
| Data Quantification | H-score (a semi-quantitative measure incorporating staining intensity and percentage of positive cells) [1] |
| Analysis | Calculate percentage change in H-score between on-treatment and pretreatment specimens [1] |
Q3: What are the key quantitative findings from the pERK biomarker analysis?
A3: The pivotal trial observed dose-dependent pERK inhibition, though the exact numerical results for the cohort are not provided in the abstract. The correlation of pERK reduction with other efficacy metrics is a critical analysis step [1].
Q4: My pERK data is inconsistent. What could be the reasons, and how can I troubleshoot?
A4: Inconsistent pERK data can arise from several factors. Here is a troubleshooting guide.
| Problem | Possible Causes | Troubleshooting Steps |
|---|---|---|
| High variability in pERK H-scores | Poor biopsy quality/timing; inconsistent IHC processing. | Standardize biopsy fixation; use centralized lab for IHC; ensure precise on-treatment timing [1]. |
| Lack of pERK inhibition | Sub-therapeutic drug exposure; this compound resistance. | Check patient PK data; confirm BRAF mutation status; test for upstream (RTK) or parallel pathway activation [1]. |
| pERK inhibition without tumor shrinkage | Tumor relies on non-MAPK survival pathways; VEGFR-2 inhibition effects. | Investigate other pathways; analyze angiogenic biomarkers like sVEGFR-2 and PlGF [1]. |
The following pathway diagram illustrates the mechanism of this compound and the integration point of the pERK biomarker.
This diagram shows that this compound is a multi-kinase inhibitor. Its primary oncologic action is blocking the MAPK signaling pathway by inhibiting BRAF and CRAF, thereby reducing pERK levels. It also independently inhibits VEGFR-2 to block angiogenesis [1] [2].
The table below summarizes the core characteristics of this compound for easy reference.
| Property | Description |
|---|---|
| Primary Targets | Pan-RAF (BRAF, CRAF), VEGFR2 [1] [2]. |
| Additional Targets | RET kinase (IC₅₀ 25-50 nmol/L for RETC634W) [1]. |
| Key Mechanism | ATP-competitive inhibitor that binds the DFG-out conformation of the kinase, occupying an adjacent hydrophobic pocket. This is characteristic of a Type II inhibitor [3] [2]. |
| Relevant Mutations | Effective in models with BRAF V600E, RAS, and RET mutations [1]. |
Here are solutions to some frequently encountered problems when working with this compound.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Lack of Efficacy in BRAFV600E Models | Acquired resistance via MAPK pathway reactivation (e.g., BRAF splice variants, NRAS mutations, CRAF overexpression) [2]. | Combine with a MEK inhibitor to overcome resistance [4]. |
| Unexpected Pathway Activation in WT BRAF Models | Paradoxical activation of the MAPK pathway in wild-type BRAF or NRAS mutant cells [5]. | Use this compound at confirmed selective concentrations; include WT BRAF cell lines as controls to monitor for paradoxical effects [5]. |
| Inconsistent Inhibition of pERK | Differential receptor trafficking kinetics and signaling from endosomal compartments [6]. | Standardize pre-stimulation serum starvation time and rigorously control VEGF exposure times and concentrations in assay protocols [6]. |
To ensure reproducible and interpretable results, follow these core methodologies derived from the literature.
This protocol is used to generate IC₅₀ data and confirm on-target engagement.
This protocol evaluates the anti-tumor activity of this compound in vivo.
The following diagrams illustrate the key pathways targeted by this compound and a generalized experimental workflow.
This map shows the primary signaling pathways inhibited by this compound and its combination partners.
This flowchart outlines the core process for evaluating this compound in a research setting.
RAF265 is a multi-kinase inhibitor whose primary documented effect on the cytoskeleton is linked to its ability to inhibit specific kinases, leading to downstream changes in the arrangement and function of cytoskeletal components [1] [2].
The mechanism involves a dual pathway, summarized in the table below and illustrated in the diagram thereafter.
| Target Pathway | Observed Effect on Cytoskeleton | Functional Outcome |
|---|---|---|
| Actin Polymerization & Cofilin | Reduced levels of phosphorylated cofilin (inactive form) [1]. | Increased actin depolymerization and disrupted actin filament organization. |
| Myosin II | Reduced levels of phosphorylated myosin (active form) [1]. | Altered actomyosin contractility and cytoskeletal tension. |
| Focal Adhesion Kinase (FAK) | Reduced phosphorylation of FAK [1]. | Impaired formation and turnover of focal adhesions. |
Here are solutions to common experimental challenges when studying this compound's effects.
Potential Cause 1: Cell-type specific differences in kinase expression or pathway dependency.
Solution: Verify the expression and activation status of this compound's primary targets (B-Raf, C-Raf, VEGFR2) in your cell line using Western blotting [1] [3]. Consider using a positive control cell line with known sensitivity, such as Vero or SK-MEL-28 [1] [3].
Potential Cause 2: Ineffective drug concentration or duration of treatment.
Solution: Perform a dose-response experiment. For initial guidance, consult the table below for concentrations used in published studies [1] [3].
| Cell-Based Assay | Typical Working Concentration | Key Experimental Context |
|---|---|---|
| PEDV Viral Entry (IC₅₀) | 79.1 nM | Inhibition of PEDV spike pseudotyped particle entry in Huh7 cells [1] [2]. |
| p-ERK Inhibition (IC₅₀) | 40 - 140 nM | Target modulation in various melanoma cell lines (e.g., A375, SK-MEL-28) [3]. |
| Cell Growth Inhibition (IC₅₀) | 160 - 900 nM | Anti-proliferative activity in melanoma and other cancer cell lines [3]. |
| Cytotoxicity (CC₅₀) | 9.19 µM | Cytotoxicity in VERO-E6 cells at 48 hours [3]. |
This protocol is adapted from a 2022 study investigating this compound's antiviral effects [1].
To assess the effect of this compound on the host cell cytoskeleton via Western Blot analysis of key phosphorylation targets.
RAF265 is a potent, orally active small-molecule inhibitor that primarily targets the MAPK signaling pathway and exhibits anti-angiogenic activity.
The following diagram illustrates the key signaling pathways targeted by this compound and its cellular consequences:
Diagram Title: this compound Inhibits MAPK Signaling and Angiogenesis
This data is essential for understanding the compound's potency and for planning your experiments.
Table 1: Biochemical IC₅₀ Values for this compound against Key Kinases [1] [2]
| Kinase Target | IC₅₀ (nM) |
|---|---|
| B-RafV600E | 0.5 |
| B-Raf (wild-type) | 70 |
| C-Raf | 19 |
| VEGFR2 | 30 (EC₅₀) |
Table 2: Cellular Activity (IC₅₀) in B-RafV600E Mutant Melanoma Models [1] [4] [2]
| Cell Line | Assay Type | IC₅₀ (μM) |
|---|---|---|
| SK-MEL-28 | pERK Inhibition | 0.14 |
| SK-MEL-28 | Cell Proliferation | 0.16 |
| A375 | pERK Inhibition | 0.04 |
| A375 | Cell Proliferation | 0.04 |
| MALME-3M | pERK Inhibition | 0.04 |
Here are solutions to common experimental challenges based on clinical and preclinical findings.
Problem: Lack of cellular activity or low potency in my assays.
Problem: Researchers experience unexpected toxicities in in vivo models.
Problem: How to demonstrate target engagement in cells or in vivo?
Problem: The compound shows off-target effects or inhibits a broad range of kinases.
Here are standardized protocols for key experiments based on the literature.
| Feature | RAF265 | SB590885 |
|---|---|---|
| Primary Target | Pan-RAF inhibitor (BRAF, CRAF) [1] [2] | BRAF (potent, selective) [3] [4] |
| Inhibition Type | -- | Type I inhibitor (binds active kinase conformation) [2] [3] |
| Key Selectivity | -- | 11-fold greater selectivity for B-Raf over c-Raf; highly selective over other kinases [3] |
| Potency (Cell-Free) | -- | Ki = 0.16 nM for BRAF [3] |
| Cellular Potency (IC₅₀) | -- | Antiproliferative activity in A375 cells (BRAF V600E): 0.37 μM [3] |
| Research Applications | Studied in medullary thyroid cancer (MTC), papillary thyroid cancer (PTC), and melanoma; shows strong synergy with PI3K inhibitor ZSTK474 [1] [5] [6] | Studied in melanoma, hepatocellular carcinoma (HCC), and thyroid cancer; used in resistance models and combination therapies [4] [7] [8] |
The distinct profiles of these inhibitors lead to different research applications and experimental outcomes.
To better understand how these inhibitors function in cellular pathways, particularly in combination therapies, the following diagram illustrates the core concepts:
To help you evaluate and potentially replicate the findings, here are the methodologies from pivotal studies.
Synergistic Viability Assay (this compound + ZSTK474)
Resistance Modeling (SB590885)
In Vivo Xenograft Model (SB590885 + Biochanin A)
The table below summarizes the anti-tumor activity of RAF265 from clinical and preclinical studies.
| Study Model / Population | BRAF Mutant Activity | BRAF Wild-Type (WT) Activity | Key Findings & Response Rate |
|---|
| Human Phase I Clinical Trial (77 patients with metastatic melanoma) [1] [2] | Objective responses observed [1] | Objective responses observed [1] | Objective Response Rate: 12.1% (8/66 evaluable patients); 7 partial, 1 complete response [1]. Metabolic Response: 20.7% (12/58 evaluable patients) showed a partial metabolic response on FDG-PET scan [1]. | | Patient-Derived Xenograft (PDX) Preclinical Study (17 human melanoma tumors implanted in mice) [3] | 2 of 9 mutant tumors responded (22% of mutant subset) [3] | 5 of 8 WT tumors responded (63% of WT subset) [3] | Overall Response: 41% (7/17 tumors) showed >50% reduction in growth. Majority of responders (71%) were BRAF WT [3]. Notable Cases: Responders included a WT tumor with c-KIT L576P mutation and another with N-RAS Q61R mutation [3]. |
The table below summarizes the molecular mechanisms and biomarker changes associated with this compound treatment.
| Mechanism / Biomarker | BRAF Mutant Context | BRAF Wild-Type Context | Key Findings |
|---|---|---|---|
| MAPK Pathway Inhibition | Dose-dependent inhibition of p-ERK shown via IHC [1]. | Dose-dependent inhibition of p-ERK shown via IHC [1]. | p-ERK inhibition was observed independent of BRAF mutation status [1]. In PDX models, response did not always correlate with pERK1/2 reduction but showed reduced pMEK1 [3]. |
| Anti-Angiogenic Effects | Decrease in soluble VEGFR-2 (sVEGFR-2); increase in Placental Growth Factor (PlGF) [1]. | Decrease in soluble VEGFR-2 (sVEGFR-2); increase in Placental Growth Factor (PlGF) [1]. | Modulation of angiogenic factors was observed across all dose levels and was independent of BRAF status [1]. |
| Cellular Phenotypes | Induction of apoptosis and cell cycle arrest in mutant cell lines [4]. | Reduced proliferation (Ki-67, cyclin D1) and induction of apoptosis in responder tumors [3]. | In PDX models, this compound responders showed reduced proliferation markers and induction of the apoptosis mediator BCL2-like 11 [3]. |
To help interpret the data, here are methodologies from the cited studies:
The data reveals several key insights for drug development professionals:
The following diagram illustrates the core signaling pathways targeted by this compound and the logical workflow for profiling its activity, integrating the key experimental approaches discussed.
The following table summarizes the key experimental data on this compound's performance in metabolic response assessment across preclinical and clinical studies.
| Assessment Context | Model / Population | Key Metabolic Response Findings | Supporting Data & Response Criteria | Source |
|---|---|---|---|---|
| Preclinical Assessment | A375M (B-Raf V600E) melanoma xenografts in mice [1] | Significant inhibition of FDG accumulation observed 1 day after treatment, persisting for 2 weeks [1]. | DNA microarray showed decreased gene expression in glucose metabolism pathways [1]. | [1] |
| Clinical Trial (Phase I) | 77 patients with advanced/metastatic melanoma [2] [3] | 12 out of 58 evaluable patients (20.7%) achieved a Partial Metabolic Response (PMR) [2]. | Metabolic response was assessed as a secondary endpoint using FDG-PET [2]. | [2] [3] |
This compound is an orally available small molecule inhibitor that targets both mutant/wild-type RAF kinase and VEGFR-2, providing a dual mechanism of action against tumor proliferation and angiogenesis [2] [1]. The phase I clinical trial established a maximum tolerated dose (MTD) of 48 mg once daily [2] [3].
The methodologies for evaluating this compound's effect on tumor metabolism are crucial for interpreting the data.
The following diagrams illustrate the biological pathways targeted by this compound and the experimental workflow used in preclinical studies.
The table below summarizes the key characteristics and experimental findings for this compound and several other agents based on the search results.
| Inhibitor | Primary Target(s) | Reported Effects on Osteoclasts | Key Experimental Findings | Cited Research Year |
|---|
| This compound | BRAF, VEGFR2 [1] [2] | Impairs differentiation & resorption [1] | • IC₅₀ for differentiation: ~160 nM • IC₅₀ for resorption: ~20 nM • Inhibits ERK, c-Fos, NFATc1 expression [1] | 2013 | | Metformin | MAPK/ERK pathway [3] | Inhibits differentiation & resorption [3] | • Reduces TRAP+ osteoclasts • Decreases phosphorylation of ERK • Suppresses F-actin ring formation [3] | 2022 | | Regorafenib | Multiple tyrosine kinases (VEGFR, PDGFR, c-KIT, RAF) [4] | Inhibits differentiation & bone resorption [4] | • Inhibits RANKL-induced NF-κB, ERK, p38 pathways • Reduces osteoclast numbers in vivo (OVX mouse model) [4] | 2024 | | Xanthohumol (XN) | RANK/TRAF6 interaction [5] | Inhibits differentiation, actin-ring formation & resorption [5] | • Disrupts RANK/TRAF6 association • Inhibits NF-κB & Ca²⁺/NFATc1 signaling • Suppresses osteoclast marker genes (Ctsk, Nfatc1, Trap) [5] | 2015 | | Isorhamnetin (Iso) | RANKL/RANK binding [6] | Inhibits RANKL-induced differentiation [6] | • Dual binder to RANKL and RANK • Downregulates phosphorylation of JNK, P38, AKT, p65 • Increases IκBα expression [6] | 2025 |
Understanding the experimental methods is crucial for evaluating the data. Here are summaries of the common protocols used in the cited studies.
The inhibitors studied target different nodes within the complex signaling network that controls osteoclast formation and activity, which is primarily initiated by the RANKL/RANK interaction. The diagram below illustrates the key pathways and where these inhibitors are reported to act.
The RANKL/RANK signaling axis is central to osteoclast differentiation [7]. As the diagram shows:
The convergence of these pathways leads to the activation of the master transcription factor NFATc1, which turns on genes essential for osteoclast differentiation and function (like Cathepsin K and TRAP). By inhibiting this cascade, these agents ultimately suppress bone resorption.
The search results suggest potential therapeutic applications for these inhibitors in diseases characterized by excessive bone loss.
| Virus | Assay System | Effective Concentration (EC₅₀) / Reduction | Proposed Primary Mechanism of Action |
|---|---|---|---|
| PEDV (Porcine Epidemic Diarrhea Virus) | Vero cells [1] | Viral load reduced by ~10,000-fold [1] | Inhibits viral entry and host protein synthesis [1] |
| PEDV Pseudotyped Particle | Huh7 cells [1] | 79.1 nM [1] | Inhibits viral entry [1] |
| SARS-CoV-2 Pseudotyped Particle | Huh7 cells [1] | Potent inhibitory activity (specific EC₅₀ not provided) [1] | Inhibits viral entry [1] |
| SARS-CoV Pseudotyped Particle | Huh7 cells [1] | Potent inhibitory activity (specific EC₅₀ not provided) [1] | Inhibits viral entry [1] |
For research reproducibility, here are the key experimental methodologies used to generate the data on this compound.
Virus Entry Assay (Pseudotyped Particles): This was the primary method used to determine that this compound inhibits viral entry [1]. The protocol is as follows:
In Vivo Efficacy Study: The antiviral effect of this compound was confirmed in a live animal model.
Cytoskeleton and Translation Analysis: To elucidate the mechanism, researchers used western blotting to analyze key host cell signaling pathways in this compound-treated, PEDV-infected Vero cells. They observed:
This compound's antiviral action is considered host-directed, meaning it targets cellular proteins and pathways that the virus exploits, rather than viral proteins themselves [1] [2]. This approach is promising for developing broad-spectrum antivirals with a lower likelihood of drug resistance [2].
The diagram below illustrates the dual antiviral mechanism of this compound against coronavirus infection, based on the described research findings.
To position this compound among other antiviral approaches, the table below contrasts it with other strategies mentioned in your search results.
| Agent / Approach | Type | Primary Target | Key Advantage | Key Consideration |
|---|---|---|---|---|
| This compound | Synthetic Small Molecule | Host Kinases / Translation (Host-Directed) | Broad-spectrum potential against multiple coronaviruses [1] | Pre-existing clinical safety data shows side effects like diarrhea, fatigue [3] |
| Natural Compounds (e.g., flavonoids) | Herbal Extracts / Monomers | Viral Protease (3CLpro) & Host Pathways [4] | Multi-target, lower likelihood of resistance, high safety potential [4] | Often less characterized, complex mechanisms, standardization challenges [4] | | Protease Inhibitors (e.g., GC376) | Synthetic Small Molecule | Viral Protease (Direct-Acting) | High specificity and potency [4] | Susceptible to resistance due to viral mutation [2] |
The table below consolidates key experimental findings on this compound's efficacy from preclinical studies.
| Experimental Model | Key Finding | Measurement | Result |
|---|---|---|---|
| Cell Proliferation (in vitro) [1] | IC50 (72h treatment) | MTT assay | HT29: 2.08 µM; HCT116: 1.83 µM |
| Clonogenic Survival (in vitro) [1] | Colony Reduction (3 weeks, 1µM) | Soft agar assay | HT29: ~96% reduction; HCT116: ~98% reduction |
| Apoptosis Induction (in vitro) [1] | Apoptotic Cells (48h, 15µM) | Annexin V/PI assay | HT29: 35.1%; HCT116: 42.2% |
| CSC Self-Renewal (CD26+ Cells) [1] | Sphere Formation (Passage 1, 0.1µM) | Serial sphere formation assay | Reduction from 25.0 to 4.0 | | Tumor Growth (in vivo) [1] | Tumor Weight Reduction (16 weeks) | Xenograft model | ~50% reduction in HT29 and HCT116 models | | CD26+ CSC Population [1] | Effect of 5FU vs. 5FU + this compound | Flow Cytometry | 5FU alone: 2-fold increase; Combination: restored to baseline |
Here are the detailed methodologies for the core experiments cited in the data tables.
Cell Proliferation (MTT Assay) [1]:
Clonogenic Survival (Soft Agar Assay) [1]:
Apoptosis Assay (Annexin V/Propidium Iodide) [1]:
CSC Self-Renewal (Sphere Formation Assay) [1]:
The following diagrams, created using DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for evaluating its effects.
Diagram 1: this compound Targets the RAF/MEK/ERK Pathway in Colorectal Cancer. The inhibitor this compound blocks BRAF, a key node in the pathway, disrupting signals that drive tumor proliferation and sustain cancer stem cells (CSCs).
Diagram 2: Preclinical Workflow for Evaluating this compound. The evaluation process spans from in vitro cell-based assays to in vivo animal models, culminating in testing combination therapy effects on the CD26+ cancer stem cell population.
This compound represents a targeted strategy focused on a specific resistance mechanism. Its profile can be compared with other therapeutic approaches:
When interpreting these findings, please consider:
This compound is an orally available small molecule that acts as a multi-kinase inhibitor. Its primary targets and key characteristics are summarized below [1] [2].
| Property | Description |
|---|---|
| Primary Targets | RAF kinases (BRAF, BRAF V600E, CRAF) and VEGFR2 [1] [2] |
| Mechanism of Action | Type II RAF inhibitor (binds inactive kinase conformation); also inhibits receptor tyrosine kinase VEGFR2 [3] [1] |
| Highest Development Phase | Phase II (status: investigational) [1] [2] |
| Key Indication Studied | Advanced or metastatic melanoma [1] |
Clinical evidence supports the use of phospho-ERK (pERK) as a pharmacodynamic biomarker to demonstrate this compound's target engagement and pathway inhibition.
The diagram below illustrates how this compound inhibits key nodes in the MAPK pathway and angiogenesis, based on its described mechanism of action [3] [1] [2].
The main limitation is the date of the available information. The key clinical trial data for this compound was published in 2017, and the compound's status remains "investigational" [1] [2]. The field of RAF inhibition has advanced significantly since then, with the development and approval of newer agents and combination strategies that were not compared in the found literature [4].
To build a more current and comprehensive guide, I suggest you:
The following table consolidates quantitative data on the potency and selectivity of various inhibitors, including RAF265.
| Inhibitor | Primary Targets | VEGFR2 Inhibition (IC50) | Key Preclinical/Clinical Findings |
|---|---|---|---|
| This compound | BRAF (mutant & wild-type), VEGFR2, c-RAF [1] [2] | ~30 nM (biochemical) [2] | • 41% tumor growth reduction in patient-derived melanoma models [1]. • 71% of responders were BRAF wild-type [1]. • Inhibits osteoclast formation & resorption [3]. |
| Rivoceranib (Apatinib) | VEGFR2, c-KIT, c-SRC [4] | 16 nM (biochemical) [4] | • High biochemical selectivity for VEGFR2 in a 270-kinase panel [4]. • Approved in China for gastric cancer [4]. |
| Sorafenib | VEGFR2/3, PDGFRβ, c-Kit, BRAF [5] | Information missing | • FDA-approved for renal cell & hepatocellular carcinoma [5]. • Type II kinase inhibitor [5]. |
| Sunitinib | VEGFR1/2, PDGFRβ, FLT3 [5] | Information missing | • FDA-approved for renal cell carcinoma & GIST [5]. • Type I kinase inhibitor [5]. |
| Axitinib | VEGFR1/2, c-Kit [5] | Information missing | • FDA-approved for renal cell carcinoma [5]. • Type I kinase inhibitor [5]. |
| Lenvatinib | VEGFR1/2/3, PDGFRα, FGFR, RET [5] [4] | Information missing | • FDA-approved for thyroid cancer & others [5]. • Type II kinase inhibitor [5]. |
For researchers, the methodologies and detailed findings from key studies on this compound and comparative agents are crucial.
The diagrams below illustrate the primary signaling pathway targeted by this compound and a generalized workflow for the preclinical experiments cited.
Diagram 1: Key signaling pathways targeted by this compound. This compound dually inhibits VEGFR2-driven angiogenesis and the BRAF/MEK/ERK pathway, which regulates cell proliferation and survival [1] [6] [2].
Diagram 2: Preclinical workflow for evaluating this compound. This workflow outlines the key steps used in patient-derived xenograft studies to assess the drug's efficacy and mechanism of action [1].
RAF265 is a potent, orally bioavailable small molecule inhibitor that targets several key kinases [1] [2]. Its primary mechanism involves:
The following diagram illustrates the signaling pathways targeted by this compound.
The tables below summarize the experimental data on this compound's cytotoxic and anti-proliferative effects across a range of cancer cell lines.
Table 1: Anti-proliferative Activity (Cell Viability) [2]
| Cell Line | Cancer Type | Genetic Background | IC₅₀ (μM) | Assay Description |
|---|---|---|---|---|
| SK-MEL-28 | Melanoma | B-RAF V600E | 0.14 - 0.16 | Growth inhibition assay |
| A375 | Melanoma | B-RAF V600E | 0.04 | Antiproliferative assay |
| A375M | Melanoma | B-RAF V600E | 0.14 | Growth inhibition assay |
| WM-1799 | Melanoma | B-RAF V600E | 0.04 | Antiproliferative assay |
| MALME-3M | Melanoma | B-RAF V600E | 0.04 - 0.14 | Growth inhibition/Antiproliferative assay |
| HT29 | Colorectal Cancer | B-RAF V600E | 5 - 10 | Growth inhibition assay (IC₂₀: 1-3 μM) |
| MDAMB231 | Breast Cancer | RAS mutant | 5 - 10 | Growth inhibition assay (IC₂₀: 1-3 μM) |
| HCT116 | Colorectal Cancer | KRAS mutant | Moderate decrease* | Clonogenic survival assay |
*In HCT116 cells, this compound led to a significant decrease in clonogenic survival, and its combination with the mTOR inhibitor RAD001 further reduced phosphorylation of AKT, S6, and 4EBP1 signaling proteins [2].
Table 2: Target Modulation & Functional Activity [2]
| Cell Line/Model | Assay Type | Readout | IC₅₀ / Result |
|---|---|---|---|
| A375 (Human) | Functional | pERK inhibition | 0.04 μM |
| Malme-3M (Human) | Functional | pERK inhibition | 0.04 μM |
| SK-MEL-28 (Human) | Functional | pERK inhibition | 0.14 μM |
| A375M (Mouse Xenograft) | In Vivo | Tumor regression | Observed at 10-100 mg/kg |
| A375M (Mouse Xenograft) | In Vivo | pMEK reduction in tumor | Significant reduction at 30-100 mg/kg |
This compound is a pan-RAF inhibitor, which differentiates it from first-generation inhibitors like vemurafenib and dabrafenib.
To help you interpret and potentially benchmark the data, here is a summary of the common methodologies used in the cited studies [2]:
The data indicates that this compound demonstrates potent cytotoxic effects primarily in B-RAF V600E mutant melanoma models, with higher IC₅₀ values (lower potency) observed in other mutant types like RAS-mutant breast and colorectal lines [2]. Its activity is not solely dependent on B-RAF V600E status, as evidenced by responses in some wild-type B-RAF patient-derived models, suggesting other factors influence sensitivity [1].
The strong emerging preclinical data for the brimarafenib and mirdametinib combination highlights a promising clinical direction for treating NRAS-mutant melanoma, an area with high unmet need [5].
Extensive preclinical studies have identified several synergistic drug combinations with RAF265. The table below summarizes the key validated combinations, the cancer models in which they were tested, and the primary evidence for synergy.
| Combination Partner | Cancer Model(s) Tested | Key Evidence for Synergy | Proposed Primary Mechanism |
|---|---|---|---|
| ZSTK474 (PI3K inhibitor) [1] [2] | Medullary Thyroid Cancer (TT cells), Papillary Thyroid Cancer (BCPAP, K1, 8505C cells) [1] [2] | Strong synergistic reduction in cell viability (Combination Index, CI < 1); induction of necrosis; dual inhibition of MAPK and PI3K/Akt pathways [1] [2]. | Dual-pathway blockade: Concurrent inhibition of RAF/MEK/ERK and PI3K/Akt signaling cascades [1]. |
| Trametinib (MEK inhibitor) [3] | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Ductal Adenocarcinoma (PDAC) models [3] | Growth inhibitory synergism in vitro and in vivo; overcomes BRAF inhibitor-induced paradoxical MAPK (re)activation [3]. | Prevents feedback reactivation: Vertical inhibition of the MAPK pathway prevents its compensatory reactivation [3]. |
The synergistic effects summarized in the table above are supported by rigorous experimental data. Here is a deeper dive into the methodologies and key findings.
This combination has been systematically studied in thyroid cancer models, providing a strong foundation for its synergistic potential.
Research in BRAF-wild type solid tumors highlights the rationale for vertically targeting the MAPK pathway.
The following diagrams illustrate the molecular mechanisms of the synergistic combinations and a generalized experimental workflow for their validation.
This diagram shows the key pathways inhibited by this compound and its combination partners.
This flowchart outlines the key steps for experimentally validating drug synergy, as described in the research.